molecular formula C10H9NO B1361142 7-Methoxyisoquinoline CAS No. 39989-39-4

7-Methoxyisoquinoline

Cat. No.: B1361142
CAS No.: 39989-39-4
M. Wt: 159.18 g/mol
InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUXNXZDJVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344085
Record name 7-Methoxyisoquinoline
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39989-39-4
Record name 7-Methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxyisoquinoline
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Foundational & Exploratory

7-Methoxyisoquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 7-Methoxyisoquinoline. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Core Chemical Properties and Structure

This compound is a heterocyclic aromatic organic compound. Its structure consists of an isoquinoline core with a methoxy group substituted at the 7th position.

Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₉NO[1]

  • SMILES: COC1=CC2=C(C=C1)C=CN=C2[1]

  • InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N[1]

The structural representation of this compound is as follows:

Caption: 2D Structure of this compound.

Quantitative Chemical Data:

PropertyValueSource
Molecular Weight 159.18 g/mol [1]
Monoisotopic Mass 159.068413911 Da[1]
Appearance Brown to grey powder
Boiling Point 292.6 °C at 760 mmHg (for 3,4-dihydro-7-methoxyisoquinoline)[2]
Melting Point Not available
Solubility Not available

Spectroscopic Data

Mass Spectrometry (MS):

  • A GC-MS analysis on PubChem shows a molecular ion peak at m/z 159, consistent with the molecular weight of this compound.[1] The fragmentation pattern would be characteristic of the isoquinoline core and the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Predicted chemical shifts for the aromatic protons would appear in the range of 7.0-8.5 ppm. The methoxy group protons would exhibit a singlet at approximately 3.9-4.0 ppm.

  • ¹³C NMR: The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (110-150 ppm). The methoxy carbon would appear around 55-60 ppm.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and C-O stretching of the methoxy group.

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis of this compound are not widely published. However, its synthesis can be approached through established methods for isoquinoline ring formation.

General Synthetic Approaches:

Several classical synthetic reactions can be adapted for the synthesis of this compound, including:

  • Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[3][4][5] The reaction typically involves cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][5]

  • Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[6][7]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.[8][9][10]

Illustrative Synthetic Workflow (Bischler-Napieralski approach):

G A Starting Material (m-Methoxyphenethylamine derivative) B Acylation A->B C β-Arylethylamide B->C D Cyclization (e.g., POCl3) C->D E 3,4-Dihydro-7-methoxyisoquinoline D->E F Oxidation (e.g., Pd/C) E->F G This compound F->G

Caption: General workflow for this compound synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant potential in drug discovery, particularly as kinase inhibitors.

Inhibition of IRAK4 and Downstream Signaling:

A notable derivative, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11][12] IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][8]

Inhibition of IRAK4 disrupts the signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4] This makes the this compound scaffold a promising starting point for the development of anti-inflammatory and autoimmune disease therapeutics.

Signaling Pathway Diagram:

The following diagram illustrates the putative mechanism of action of a this compound-based IRAK4 inhibitor on the TLR/IL-1R signaling pathway.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines transcription AP1 AP-1 MAPK_cascade->AP1 AP1->Cytokines transcription Inhibitor This compound Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Experimental Protocol for IRAK4 Inhibition Assay (General):

A common method to assess IRAK4 inhibition is a biochemical kinase assay.

  • Reagents: Recombinant human IRAK4, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound (this compound derivative).

  • Procedure:

    • The test compound is serially diluted and incubated with the IRAK4 enzyme.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through fluorescence/luminescence-based methods.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and an IC₅₀ value is determined.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive data on the parent molecule is somewhat limited in the public domain, its derivatives have demonstrated significant biological activity, particularly as inhibitors of IRAK4. This highlights the potential of the this compound core in the development of novel therapeutics for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound itself and to explore the structure-activity relationships of its derivatives.

References

The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds that have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Derived from the amino acid tyrosine, these alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3] Their complex chemical structures have made them a rich source for drug discovery and development, with several isoquinoline alkaloids and their derivatives being utilized as therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of key isoquinoline alkaloids, focusing on their quantitative effects, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of these promising bioactive molecules.

Core Biological Activities of Isoquinoline Alkaloids

Isoquinoline alkaloids exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. These activities are often attributed to their ability to interact with various molecular targets, including DNA, enzymes, and key proteins in cellular signaling cascades.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoquinoline alkaloids. These compounds can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, ultimately leading to cell death.[1]

Berberine , a well-studied isoquinoline alkaloid, has demonstrated cytotoxic effects against a range of cancer cell lines. For instance, it has shown inhibitory activity against oral squamous cell carcinoma (Tca8113), nasopharyngeal carcinoma (CNE2), breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HT29) cells.[4] The anticancer effects of berberine are often linked to its ability to induce apoptosis and cause cell cycle arrest.[4][5][6]

Sanguinarine , another prominent isoquinoline alkaloid, also exhibits potent anticancer properties. It has been shown to be effective against various cancers, including prostate, cervical, pancreatic, and colorectal cancers.

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoquinoline alkaloids against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

AlkaloidCancer Cell LineIC50 ValueReference
BerberineTca8113 (Oral Squamous Cell Carcinoma)218.52 ± 18.71 µM[4]
BerberineCNE2 (Nasopharyngeal Carcinoma)249.18 ± 18.14 µM[4]
BerberineMCF-7 (Breast Cancer)272.15 ± 11.06 µM[4]
BerberineHeLa (Cervical Cancer)245.18 ± 17.33 µM[4]
BerberineHT29 (Colon Cancer)52.37 ± 3.45 µM[4]
BerberineT47D (Breast Cancer)25 µM[5][6][7]
BerberineMCF-7 (Breast Cancer)25 µM[5][6][7]
AromolineHCoV-229EEC50 = 4.1–8.1 μM[8]
AromolineSARS-CoV-2 (D614G, Delta, Omicron variants)IC50 = 0.47–0.66 μM[8]
TetrandrineHuman Coronavirus OC43IC50 = 0.33 µM[9]
FangchinolineHuman Coronavirus OC43IC50 = 1.01 µM[9]
CepharanthineHuman Coronavirus OC43IC50 = 0.83 µM[9]
EmetineSARS-CoVEC50 = 0.051 µM[9]
EmetineMERS-CoVEC50 = 0.014 µM[9]
Litcubanine ALPS-induced NO production in macrophagesIC50 = 300.9 nM[10]
Antimicrobial Activity

Several isoquinoline alkaloids possess significant antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.

Sanguinarine has demonstrated potent antibacterial activity, completely inhibiting the growth of 98% of oral microbial isolates at a concentration of 16 µg/mL.[11] Its minimum inhibitory concentrations (MICs) against various bacteria are comparable to those of standard antibiotics.[12] For instance, against Neisseria gonorrhoeae, sanguinarine exhibited MIC50 and MIC90 values of 16 µg/ml and 32 µg/ml, respectively.[3] Against Staphylococcus aureus, the MIC and minimum bactericidal concentration (MBC) were found to be 128 and 256 μg/mL, respectively.[13] Sanguinarine also displays antifungal activity against Candida albicans, with MICs ranging from 112.8 to 150.5 μM.[14]

Quantitative Data on Antimicrobial Activity:

AlkaloidMicroorganismMIC/MBC ValueReference
SanguinarineOral microbial isolates16 µg/mL (inhibits 98% of isolates)[11]
SanguinarineGram-positive bacteriaMIC = 0.125 – 16 µg/ml[12]
SanguinarineGram-negative bacteriaMIC = 4 – 128 µg/ml[12]
SanguinarineNeisseria gonorrhoeaeMIC50 = 16 µg/ml, MIC90 = 32 µg/ml[3]
SanguinarineStaphylococcus aureusMIC = 128 µg/mL, MBC = 256 µg/mL[13]
SanguinarineCandida albicansMIC = 112.8–150.5 μM[14]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoquinoline alkaloids such as tetrandrine and fangchinoline have been shown to possess significant anti-inflammatory properties.[15] Tetrandrine, a bisbenzylisoquinoline alkaloid, exerts its anti-inflammatory effects by modulating various signaling pathways, including NF-κB, MAPK, ERK, and STAT3.[16] It has been shown to inhibit the production of pro-inflammatory mediators like interleukin-5 (IL-5) and interleukin-6 (IL-6).[15]

Quantitative Data on Anti-inflammatory Activity:

AlkaloidActivityQuantitative DataReference
TetrandrineInhibition of mIL-5 activity95% inhibition at 12.5 µM[15]
TetrandrineInhibition of hIL-6 activity86% inhibition at 6 µM[15]
FangchinolineInhibition of cyclooxygenase35% inhibition at 100 µM[15]
FangchinolineInhibition of hIL-6 activity63% inhibition at 4 µM[15]
Antiviral Activity

The emergence of viral diseases has spurred the search for novel antiviral agents. Isoquinoline alkaloids have shown promise in this area, with several compounds exhibiting activity against a range of viruses. For example, some isoquinoline alkaloids have demonstrated in vitro activity against the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV).[9] Dihydrochelerythrine has shown potent activity against HBV with an IC50 of less than 0.05 µM.[9] Columbamine iodide and jatorrhizine chloride have displayed activity against HIV with IC50 values of 58 and 71 µg/mL, respectively.[9]

Key Signaling Pathways Modulated by Isoquinoline Alkaloids

The diverse biological activities of isoquinoline alkaloids are a consequence of their ability to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. Several isoquinoline alkaloids, including berberine and tetrandrine , have been shown to inhibit NF-κB activation.[17][18] Tetrandrine, for instance, suppresses the signal-induced degradation of IκBα, a cytoplasmic inhibitor of NF-κB.[4][18] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Berberine has been shown to inhibit the IKKα kinase, an upstream activator of the NF-κB pathway.[19]

DOT Diagram of NF-κB Pathway Inhibition by Tetrandrine:

NFkB_Inhibition_by_Tetrandrine cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Proteasome->IkBa Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces Tetrandrine Tetrandrine Tetrandrine->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Tetrandrine.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many isoquinoline alkaloids, including berberine and sanguinarine , induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

Berberine has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[20][21] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[21][22]

Sanguinarine induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] It can activate caspases-8, -9, and -3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[23]

DOT Diagram of Berberine-Induced Apoptosis:

Berberine_Apoptosis Berberine Berberine Bcl2 Bcl-2 Berberine->Bcl2 Inhibits Bax Bax Berberine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Apaf1 Apaf-1 Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: Induction of apoptosis by Berberine via the mitochondrial pathway.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer. Several isoquinoline alkaloids, including berberine and palmatine , have been shown to inhibit these pro-survival pathways.

Berberine can inactivate the PI3K/Akt/mTOR pathway, leading to the inhibition of cell viability, migration, and invasion in cancer cells.[24] It has also been shown to regulate the MAPK pathway.[25] Palmatine attenuates inflammatory responses by inhibiting the ERK1/2, p38, and Akt/NF-κB signaling pathways.[26][27]

Experimental Protocols

The evaluation of the biological activities of isoquinoline alkaloids relies on a variety of well-established in vitro and in vivo experimental techniques. This section provides an overview of the methodologies for some of the key assays mentioned in this guide.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][22][28][29]

DOT Diagram of MTT Assay Workflow:

MTT_Assay_Workflow Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_compound Add isoquinoline alkaloid (various concentrations) Incubate_24h->Add_compound Incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) Add_compound->Incubate_treatment Add_MTT Add MTT solution Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_absorbance Read absorbance at 570nm Solubilize->Read_absorbance Analyze_data Calculate % viability and IC50 value Read_absorbance->Analyze_data End End Analyze_data->End

Caption: A generalized workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is invaluable for studying the molecular mechanisms of apoptosis.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Generalized Protocol:

  • Cell Lysis: Treat cells with the isoquinoline alkaloid, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1][30][31][32][33]

NF-κB Inhibition Assays

Several assays can be employed to assess the inhibitory effect of isoquinoline alkaloids on the NF-κB pathway.

  • Reporter Gene Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation results in decreased reporter gene expression.

  • Western Blot for IκBα Degradation and p65 Phosphorylation: As described above, Western blotting can be used to measure the levels of IκBα and phosphorylated p65, key events in NF-κB activation.

  • Immunofluorescence for p65 Nuclear Translocation: This technique allows for the visualization of the subcellular localization of the p65 subunit of NF-κB. Inhibition of its translocation to the nucleus is indicative of NF-κB pathway inhibition.[25][34][35]

Conclusion

Isoquinoline alkaloids are a remarkable class of natural products with a wide range of potent biological activities. Their ability to modulate key cellular signaling pathways, such as those involved in cell death and inflammation, underscores their potential as lead compounds for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these fascinating molecules. A thorough understanding of their mechanisms of action will be crucial for harnessing their full potential in the treatment of various human diseases.

References

The Isoquinoline Alkaloid Landscape: A Technical Guide to Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, with over 2,500 known structures.[1] Primarily derived from the amino acid tyrosine, these metabolites are particularly abundant in the plant kingdom and are renowned for their significant and wide-ranging pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence and sources of isoquinoline compounds, details established experimental protocols for their isolation and characterization, and illustrates key signaling pathways they modulate. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important class of natural products.

Natural Occurrence and Major Sources

Isoquinoline alkaloids are not uniformly distributed across all life forms. Their presence is concentrated in specific families of flowering plants, with minor occurrences in certain microbial species.

Plant Kingdom

The vast majority of isoquinoline alkaloids are biosynthesized by plants. They are particularly characteristic of certain plant families, where they accumulate in various tissues including the roots, rhizomes, bark, and latex.[1][4][5]

Key Plant Families:

  • Papaveraceae (Poppy Family): This is arguably the most famous family for isoquinoline alkaloids. The opium poppy, Papaver somniferum, produces a complex mixture of alkaloids in its latex, including the potent analgesics morphine and codeine, the cough suppressant noscapine, the muscle relaxant papaverine, and thebaine, a precursor for semi-synthetic opioids.[1][6][7][8] Other genera like Chelidonium (Greater Celandine) and Sanguinaria (Bloodroot) are sources of benzophenanthridine alkaloids like chelidonine and sanguinarine.[4][9]

  • Berberidaceae (Barberry Family): This family is a rich source of protoberberine alkaloids. The genus Berberis, particularly the root and bark of species like Berberis vulgaris (Common Barberry), is a primary natural source of berberine, an intensely yellow alkaloid with a wide range of biological activities, including antimicrobial and metabolic regulatory effects.[1][4][5][7]

  • Menispermaceae (Moonseed Family): This family is known for producing bisbenzylisoquinoline alkaloids. The most notable example is tubocurarine, a potent muscle relaxant, which is extracted from the bark and roots of Chondrodendron tomentosum.[1]

  • Ranunculaceae (Buttercup Family): This family also contains a variety of isoquinoline alkaloids. For instance, plants from the genus Thalictrum are known to produce these compounds.[4][10]

  • Fumariaceae (Fumitory Family): Now often included within Papaveraceae, this family is also a known source of isoquinoline alkaloids.[1][11]

Microbial Sources

While far less common than in plants, some fungi have been identified as producers of isoquinoline alkaloids. This emerging area of research suggests that microorganisms could be a potential source for novel alkaloid structures or for biotechnological production. For example, species of the genus Penicillium have been shown to produce isoquinoline alkaloids.[12] Furthermore, metabolic engineering has enabled the production of plant-derived isoquinoline alkaloids like (S)-reticuline and magnoflorine in microbial platforms such as Escherichia coli and Saccharomyces cerevisiae, opening avenues for controlled and scalable production.[13][14][15][16]

Quantitative Data on Isoquinoline Alkaloid Content

The concentration of specific alkaloids in natural sources can vary significantly based on the species, geographical location, season of harvest, and the specific plant part analyzed.[16] The following tables summarize representative quantitative data from the literature.

Table 1: Berberine Content in Berberis Species

Plant SpeciesPlant PartMethod of AnalysisAlkaloid ContentReference
Berberis vulgarisRoot BarkHPLC~5% of total alkaloids[4]
Berberis vulgarisRootHPLC2.44% w/w (dry mass)[12]
Berberis speciesRootNot Specified1.6 - 4.3%[4]
Berberis asiaticaRootNot Specified4.3%[4]
Berberis aristataRootNot Specified2.8 - 3.8%[4]

Table 2: Sanguinarine Content in Various Plant Species

Plant SpeciesPlant PartMethod of AnalysisAlkaloid Content/YieldReference
Sanguinaria canadensisRhizomeNot Specified36.5 - 37% of total alkaloid pool[16][17]
Sanguinaria canadensisRhizomeMethanol Extraction27.1% crude extract yield
Macleaya cordataWhole PlantMethanol Extraction, Alkalization0.7% crude alkaloid yield[18]

Table 3: Major Alkaloid Content in Papaver somniferum Capsules

AlkaloidMethod of AnalysisAlkaloid Content (Dry Matter)Reference
Total AlkaloidsHPLC683 - 25,339 µg/g[19]
MorphineHPLCHighly variable, major component[19]
CodeineHPLCVariable[19]
ThebaineHPLCVariable[19]
PapaverineHPLCVariable[19]
NoscapineHPLCVariable[19]

Experimental Protocols

The isolation, purification, and structural elucidation of isoquinoline alkaloids from natural sources follow a systematic workflow. The methodologies involve initial extraction, separation of the complex mixture, and detailed spectroscopic analysis to determine the chemical structure.

General Experimental Workflow

The process begins with the collection and preparation of the biological material, followed by extraction and a multi-step purification process, culminating in the structural identification of the pure compounds.

G General Workflow for Isoquinoline Alkaloid Isolation A Plant Material Collection (e.g., Root, Bark) B Drying & Grinding (Increase Surface Area) A->B C Solvent Extraction (e.g., Maceration with Methanol) B->C D Crude Extract C->D E Acid-Base Partitioning (Separates alkaloids from neutral/acidic compounds) D->E F Crude Alkaloid Fraction E->F G Chromatographic Separation (e.g., Preparative HPLC) F->G H Pure Alkaloid Fractions G->H I Structural Elucidation (NMR, MS, IR, UV) H->I J Identified Compound I->J

Caption: General workflow for alkaloid isolation and characterization.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Preparation: The collected plant material (e.g., roots, bark) is thoroughly washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds, and then ground into a fine powder.

  • Solvent Extraction: The powdered material is typically extracted with an organic solvent like methanol at room temperature.[20] Maceration involves soaking the material in the solvent for an extended period (e.g., 24-72 hours), often with agitation.[9] This process is usually repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: This is a crucial step for the selective isolation of alkaloids. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous phase is raised by adding a base (e.g., NH₄OH) to deprotonate the alkaloids, making them soluble in an organic solvent again. Extraction with an organic solvent then yields a crude alkaloid fraction.[20]

2. Purification and Separation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful and widely used technique for the separation and purification of individual alkaloids from the crude fraction.[2][21]

    • Column: Reversed-phase columns, such as a C18 column, are most commonly used.[22][23]

    • Mobile Phase: A gradient elution system is typically employed, using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile or methanol as the organic phase and an aqueous buffer (e.g., 10 mM ammonium acetate with triethylamine, pH adjusted) as the aqueous phase.[22][23]

    • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds, often at specific wavelengths characteristic of the alkaloid chromophores (e.g., 280 nm).[24]

    • Fraction Collection: Fractions corresponding to individual peaks are collected for subsequent analysis.

3. Structural Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[14] Tandem MS (MS/MS) provides fragmentation patterns that offer valuable clues about the compound's structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structure elucidation.[25][26]

    • ¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C-NMR: Shows the number and types of carbon atoms in the molecule.[25]

    • 2D-NMR (e.g., COSY, HMBC, HSQC): These experiments establish correlations between atoms, allowing for the complete assembly of the molecular structure.[26]

  • Other Spectroscopic Methods: Infrared (IR) spectroscopy helps identify functional groups (e.g., hydroxyl, carbonyl), while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophore system of the molecule.[26]

Key Signaling Pathways

Many isoquinoline alkaloids exert their potent biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic application.

Berberine and the AMPK Signaling Pathway

Berberine is well-documented to exert many of its metabolic benefits, such as improving insulin sensitivity and reducing lipid synthesis, through the activation of AMP-activated protein kinase (AMPK).[6][27] AMPK acts as a master cellular energy sensor. Berberine's activation of AMPK leads to a cascade of downstream effects that collectively improve cellular energy homeostasis.[28]

G Berberine-Modulated AMPK Signaling Pathway cluster_inhibition Inhibitory Outputs cluster_activation Activatory Outputs Berberine Berberine AMPK AMPK (Energy Sensor) Berberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 AMPK->Nrf2 Activates ACC ACC AMPK->ACC Inhibits S6K p70S6K mTOR->S6K Activates Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth Promotes FOXO FOXO SIRT1->FOXO Activates Stress_Res Stress Resistance & Longevity FOXO->Stress_Res Promotes Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth Catalyzes

Caption: Berberine activates AMPK, leading to inhibition of anabolic pathways and activation of catabolic and protective pathways.

Morphine and the Mu-Opioid Receptor Signaling Pathway

Morphine, the prototypical opioid analgesic, exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][15] The binding of morphine to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing potent analgesia.

G Morphine Mu-Opioid Receptor (MOR) Signaling Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibits K_channel K⁺ Channels G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Reduces production Neuro_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->Neuro_release Reduced Ca²⁺ influx inhibits release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux causes Analgesia Analgesia Neuro_release->Analgesia Hyperpolarization->Analgesia

Caption: Morphine binding to MOR activates inhibitory G-proteins, reducing neuronal excitability and producing analgesia.

References

7-Methoxyisoquinoline: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 7-Methoxyisoquinoline. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively. This compound is a heterocyclic aromatic compound with applications in pharmaceutical research and organic synthesis, notably as a scaffold in the development of new drugs and as a building block for more complex molecules.[1][2] Its derivatives have been investigated for their potential as anti-cancer and neuroprotective agents.[1]

General Information

  • Chemical Name: this compound

  • Synonyms: 7-Isoquinolinyl methyl ether, Isoquinoline, 7-methoxy-[3]

  • CAS Number: 39989-39-4[1][3]

  • Molecular Formula: C₁₀H₉NO[1][3]

  • Applications: Utilized in pharmaceutical development, as a building block for bioactive molecules, in the synthesis of natural products, and in materials science for creating fluorescent probes and organic light-emitting diodes (OLEDs).[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 159.18 g/mol [3]
Appearance Brown to grey powder[1]
Purity ≥ 99% (GC)[1]
Storage Store at 0 - 8 °C, tightly closed.[1][4]

Hazards Identification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table and diagram below.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term3H412: Harmful to aquatic life with long lasting effects

Sources:[3][4]

GHS Hazard Relationship Diagram

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Statements Product This compound C₁₀H₉NO H302 H302 Harmful if swallowed Product:f1->H302 H311 H311 Toxic in contact with skin Product:f1->H311 H315 H315 Causes skin irritation Product:f1->H315 H319 H319 Causes serious eye irritation Product:f1->H319 H335 H335 May cause respiratory irritation Product:f1->H335 H412 H412 Harmful to aquatic life with long lasting effects Product:f1->H412 First_Aid_Procedures cluster_exposure Route of Exposure cluster_actions First Aid Actions cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Take off immediately all contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Ingestion->Rinse_Mouth Artificial_Respiration If not breathing, give artificial respiration. Move_Fresh_Air->Artificial_Respiration Call_Physician_Inhalation Get medical attention. Artificial_Respiration->Call_Physician_Inhalation Rinse_Skin Rinse skin with water/shower. Remove_Clothing->Rinse_Skin Call_Physician_Skin Call a physician immediately. Rinse_Skin->Call_Physician_Skin Remove_Lenses Remove contact lenses, if present and easy to do. Continue rinsing. Rinse_Eyes->Remove_Lenses Call_Ophthalmologist Call an ophthalmologist. Remove_Lenses->Call_Ophthalmologist Drink_Water Make victim drink water (two glasses at most). Rinse_Mouth->Drink_Water Consult_Physician_Ingestion Consult a physician. Drink_Water->Consult_Physician_Ingestion Firefighting_Workflow cluster_fire Fire Incident cluster_actions Firefighting Actions cluster_hazards Potential Hazards Fire Fire Involving this compound Extinguish Use suitable extinguishing media: - Dry chemical - Carbon dioxide - Alcohol-resistant foam Fire->Extinguish Protect Wear full protective gear and SCBA Fire->Protect Contain Prevent fire extinguishing water from contaminating surface water or ground water. Fire->Contain Gases Hazardous combustion gases may be released: - Carbon oxides (CO, CO₂) - Nitrogen oxides (NOx) Fire->Gases Accidental_Release_Workflow cluster_spill Accidental Release cluster_precautions Immediate Precautions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of this compound Ventilate Ensure adequate ventilation Spill->Ventilate PPE Wear appropriate PPE (see Section 8) Spill->PPE Avoid_Contact Avoid breathing vapors and contact with substance Spill->Avoid_Contact Evacuate Evacuate the area Spill->Evacuate Prevent_Drains Prevent entry into drains and waterways Evacuate->Prevent_Drains Absorb Absorb with inert material (e.g., Chemizorb®) Prevent_Drains->Absorb Collect Collect and place in a suitable, sealed container for disposal Absorb->Collect Clean_Area Clean the affected area Collect->Clean_Area Dispose Dispose of waste in accordance with local, state, and federal regulations Clean_Area->Dispose

References

Literature review on 7-Methoxyisoquinoline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-Methoxyisoquinoline and its Analogs for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. As a "privileged scaffold" in medicinal chemistry, its derivatives have been extensively explored for therapeutic applications. The introduction of a methoxy group at the 7-position of the isoquinoline ring, creating this compound, significantly influences the molecule's electronic properties and steric profile. This modification has proven crucial for modulating the potency, selectivity, and pharmacokinetic properties of various analogs, leading to their investigation in diverse therapeutic areas including oncology, infectious diseases, and neurology.[1][2] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, structure-activity relationships (SAR), and relevant signaling pathways associated with this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound and its Analogs

The synthesis of the isoquinoline core can be achieved through several classic methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt cyclization reactions.[1][3] The choice of synthetic route often depends on the desired substitution pattern on the isoquinoline ring.

A common strategy for synthesizing substituted 3,4-dihydroisoquinolines involves the cyclization of N-phenethylamides. For instance, 7-nitro-1-methyl-3,4-dihydroisoquinoline can be prepared and subsequently reduced to the 7-amino derivative, which serves as a versatile intermediate for further functionalization.[4]

G A Substituted Phenethylamine B Acylation / Amide Formation A->B R-COCl C N-Phenethylamide Intermediate B->C D Cyclization (e.g., Bischler-Napieralski with POCl₃) C->D E 3,4-Dihydroisoquinoline D->E F Reduction (e.g., NaBH₄) E->F H Dehydrogenation / Oxidation E->H G 1,2,3,4-Tetrahydroisoquinoline F->G I Isoquinoline Core H->I

Caption: General workflow for the synthesis of isoquinoline and its reduced analogs.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline[4]

This two-step protocol details the synthesis of a key intermediate used for creating diverse 7-substituted isoquinoline analogs.

Step 1: Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline (9) This compound is prepared from the corresponding N-phenethylacetamide precursor via a Bischler-Napieralski cyclization. The reaction typically affords the product as a solid that can be used in the subsequent step without extensive purification. The successful synthesis is confirmed by comparing spectral data (¹H NMR, ¹³C NMR) with reported values. For example, in CDCl₃, characteristic ¹H NMR peaks appear at δ 8.32 (d, H-8), 8.22 (dd, H-6), and 7.37 (t, H-5).[4]

Step 2: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline (10) The nitro-substituted compound 9 (0.500 g, 2.65 mmol) is dissolved in ethanol (50 mL). To this solution, tin(II) chloride dihydrate (2.72 g, 4 equiv.) and hydrochloric acid (32%, 5 mL) are added. The mixture is stirred at 60 °C for two hours. After the reaction, the mixture is poured onto crushed ice (30 g) and washed with chloroform (2 x 20 mL). The aqueous phase is then basified with a chilled aqueous sodium hydroxide solution (4 M) and extracted with chloroform (2 x 20 mL) to yield the amino derivative.[4]

Pharmacological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have demonstrated a wide range of pharmacological activities. The methoxy group at the C7 position is often crucial for activity, influencing receptor binding and metabolic stability.

G cluster_0 This compound Core Core Scaffold R1 C1 Substitution (e.g., -CH₃, -Aryl) Core->R1 Influences potency R6 C6 Substitution (e.g., -OCH₃, -Amide) Core->R6 Modulates selectivity and PK properties R4 C4 Substitution (e.g., -Phenoxy) Core->R4 N2 N2 Substitution (e.g., -Alkyl, -Aryl) Core->N2 GPCR GPCR Modulation (mGluR5) Core->GPCR Antimalarial Antimalarial Core->Antimalarial 7-OMe often reduces activity vs. 7-Cl Antibacterial Antibacterial R1->Antibacterial Kinase Kinase Inhibition (IRAK4, EGFR, mTOR) R6->Kinase Key for IRAK4 binding R4->Kinase Often seen in kinase inhibitors Pgp P-gp Inhibition N2->Pgp

Caption: Structure-activity relationship (SAR) summary for this compound analogs.

Anticancer and Anti-inflammatory Activity

The this compound scaffold is a key feature in several potent kinase inhibitors.

  • IRAK4 Inhibition: A fragment-based drug design approach led to the discovery of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833) as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This compound emerged as a clinical candidate for treating diseases with overactive IRAK4 signaling, such as rheumatoid arthritis. The 7-methoxy group was integral to optimizing the ligand's interaction within the kinase's active site.[5]

  • P-glycoprotein (P-gp) Inhibition: Analogs bearing a 6,7-dimethoxytetrahydroisoquinoline moiety have been developed as potent inhibitors of P-glycoprotein, a transporter protein responsible for multidrug resistance (MDR) in cancer cells. The methoxy groups are considered important for enhancing inhibitory activity.[6]

  • mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors. SAR studies revealed that electron-withdrawing groups on an attached benzamide moiety, such as two trifluoromethyl groups, significantly enhanced cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines.[7]

Table 1: Anticancer Activity of Isoquinoline and Quinoline Analogs

Compound ID Target Cell Line / Assay IC₅₀ / EC₅₀ Reference
PF-06650833 IRAK4 Biochemical Assay Potent (nM range) [5]
Compound 7 EGFR / NF-κB Biochemical Assay 60.1 nM (EGFR) [8]
Compound 10d mTOR (putative) A549 (Lung) 0.062 µM [7]
Compound 10d mTOR (putative) MCF-7 (Breast) 0.58 µM [7]

| Compound 3 | mGluR5 | [³H]MPEP Displacement | 110 nM |[9] |

Antibacterial Activity

A series of tricyclic isoquinoline derivatives were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Two of these compounds, 8d and 8f , showed promising antibacterial activity against Gram-positive pathogens.[4]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives [4]

Compound ID Pathogen Minimum Inhibitory Concentration (MIC)
8d Staphylococcus aureus 16 µg/mL
8f Staphylococcus aureus 32 µg/mL
8f Streptococcus pneumoniae 32 µg/mL
8d Enterococcus faecium 128 µg/mL

| 8f | Enterococcus faecium | 64 µg/mL |

However, these compounds also exhibited some cytotoxicity against mammalian cell lines, indicating a need for further optimization to improve their therapeutic index.[4]

Antimalarial Activity

In the realm of antimalarials, the 7-position of the quinoline (a close analog of isoquinoline) ring is critical. Structure-activity relationship studies on 4-aminoquinolines, the class to which chloroquine belongs, have shown that a 7-chloro substituent is generally optimal for activity. Most analogs with a 7-methoxy (7-OMe) group were found to be significantly less active or inactive against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[10]

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines [10]

7-Substituent Side Chain P. falciparum Strain IC₅₀ Range (nM)
-Cl Various diaminoalkanes Chloroquine-susceptible 3-12
-Cl Various diaminoalkanes Chloroquine-resistant 3-12
-OMe Various diaminoalkanes Chloroquine-susceptible 17-150

| -OMe | Various diaminoalkanes | Chloroquine-resistant | 90-3000 |

This suggests that for this particular scaffold and mechanism of action, the electron-withdrawing nature of chlorine at C7 is more favorable than the electron-donating methoxy group.

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with key cellular signaling pathways.

IRAK4 Signaling Pathway

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Upon ligand binding, the receptor complex recruits signaling adaptors like MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates other downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. Inhibitors like PF-06650833 block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade and reducing inflammation.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis. The ERK1/2 cascade is a key branch of this pathway. It is often aberrantly activated in various cancers. Targeting ERK1/2 directly is a therapeutic strategy for cancers with pathway-activating mutations and for overcoming resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[11] Some isoquinoline and quinazoline derivatives have been designed to target kinases within this pathway, such as EGFR, which is an upstream activator of the RAS-RAF-MEK-ERK cascade.[8][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Transcription Inhibitor Isoquinoline/Quinazoline Analogs Inhibitor->EGFR Inhibits

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by isoquinoline analogs.

Conclusion

The this compound scaffold and its close analogs represent a versatile and valuable core for the development of novel therapeutic agents. The strategic placement of the methoxy group, often in concert with other substitutions, has yielded potent modulators of various biological targets, including kinases, G-protein coupled receptors, and bacterial enzymes. While the 7-methoxy group can be detrimental to activity in some contexts, such as in classic antimalarial 4-aminoquinolines, it is a critical component for activity in many other classes, including clinical candidates for inflammatory diseases. The continued exploration of SAR and the elucidation of interactions within key signaling pathways will undoubtedly pave the way for the development of new, highly effective drugs based on this privileged structure.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a key structural motif, it forms the foundation for a variety of synthetic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, spectral data, and known synthesis protocols. Additionally, it explores the biological relevance of its derivatives, particularly in the context of kinase inhibition and anticancer research, providing a valuable resource for professionals in the field.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
CAS Number 39989-39-4[1]
Appearance SolidN/A
Melting Point 68-70 °C (for the related compound 7-Methoxy-3,4-dihydroisoquinoline)[2]
Boiling Point 314 °C (for the related compound 7-Methoxy-3,4-dihydroisoquinoline)[2]
pKa Not experimentally determinedN/A
Solubility Soluble in common organic solvents such as chloroform, methanol, and DMSO.Inferred
XLogP3 2.2[1]
Density 1.153 g/cm³ (Predicted)PubChem

Spectral Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts for its protons and carbons can be predicted based on the analysis of related structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a singlet for the methoxy group protons. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the methoxy group.[3] The methoxy protons are expected to appear as a sharp singlet around δ 3.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons of the aromatic rings will appear in the range of δ 110-160 ppm. The methoxy carbon will have a characteristic signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. An experimental IR spectrum for the closely related 7-Methoxy-8-aminoisoquinoline is available and can provide some insight.[4] Key expected absorptions for this compound include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (methyl): ~2850-2950 cm⁻¹

  • C=N stretching: ~1600-1650 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (strong and characteristic)

  • C-H bending (aromatic): ~675-900 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight.[1] Key fragmentation patterns observed in the mass spectrum of isoquinoline alkaloids can help in the structural confirmation. For this compound, a significant fragment is observed at m/z 116.[1] This likely corresponds to the loss of a neutral molecule of formaldehyde (CH₂O, 30 Da) and a hydrogen radical from the molecular ion, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Synthesis Protocols

The synthesis of the isoquinoline core can be achieved through several established methods, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.

Pomeranz-Fritsch Reaction

This is a classical and versatile method for synthesizing isoquinolines.[5][6][7] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

Workflow for Pomeranz-Fritsch Synthesis:

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization A m-Methoxybenzaldehyde C Benzalaminoacetal (Schiff Base) A->C Condensation B 2,2-Diethoxyethylamine B->C D This compound C->D Acid-catalyzed cyclization cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor This compound Derivative Inhibitor->IRAK4

References

Spectroscopic Profile of 7-Methoxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-methoxyisoquinoline, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[1] The structural and spectroscopic data are pivotal for its identification, characterization, and quality control in research and development settings.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is crucial for structural elucidation.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Ion (M+)m/z 159NIST
Major Fragment 1m/z 116NIST
Major Fragment 2m/z 63NIST

Data obtained from the National Institute of Standards and Technology (NIST) database via the PubChem entry for this compound (CID 594375).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the methoxy group. The aromatic region (typically δ 7.0-9.0 ppm) will exhibit a series of doublets and multiplets corresponding to the protons on both the pyridine and benzene rings. The methoxy group will present as a characteristic singlet, typically in the range of δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons of the isoquinoline core are expected to resonate in the δ 110-150 ppm region. The carbon of the methoxy group will have a characteristic chemical shift around δ 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the methoxy group.

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchMethoxy (-OCH₃)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchAryl Ether

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of heterocyclic aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for protons.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Experimental Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Detector: Electron multiplier.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR Infrared Spectroscopy (IR) Synthesis->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Molecular Structure & Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation & Purity Assessment MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

Potential Therapeutic Effects of Isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of isoquinoline derivatives as potential therapeutic agents. The unique structural scaffold of isoquinoline has given rise to a vast array of natural and synthetic compounds with a broad spectrum of pharmacological activities. This document consolidates key data on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various isoquinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Isoquinoline DerivativeCancer Cell LineIC50 (µM)Reference
WN198 (Copper(II) indenoisoquinoline complex)MDA-MB-231 (Triple-negative breast cancer)0.37 ± 0.04[3]
WN198MCF-7 (Breast adenocarcinoma)< 5[3]
WN198HeLa (Cervical cancer)< 5[3]
WN198HT-29 (Colon adenocarcinoma)< 5[3]
WN198DU-145 (Prostate cancer)< 5[3]
Novel Pyrazolo Isoquinoline DerivativeLPS-induced cell line20 - 48[4]
Naphthalimide–benzothiazole derivativeLung cancer4.074[5]
Naphthalimide–benzothiazole derivativeColon cancer3.715[5]
β-carboline-combretastatin carboxamide (63)A549 (Lung carcinoma)1.01[5]
β-carboline-combretastatin carboxamide (64)A549 (Lung carcinoma)1.17[5]
Key Signaling Pathways in Anticancer Activity

Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. The PI3K/Akt/mTOR and MAPK/ERK pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Certain isoquinoline derivatives have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->Raf Inhibition MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with isoquinoline derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end MIC_Assay_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of isoquinoline derivative prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate Incubate 18-24h at 37°C inoculate_plate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Plaque_Reduction_Workflow start Start seed_cells Seed host cells in 6-well plates start->seed_cells infect_cells Infect cell monolayer with virus seed_cells->infect_cells treat_cells Add overlay with isoquinoline derivative infect_cells->treat_cells incubate Incubate for plaque formation treat_cells->incubate fix_stain Fix and stain cells with crystal violet incubate->fix_stain count_plaques Count plaques and calculate EC50 fix_stain->count_plaques end End count_plaques->end NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activation LPS LPS LPS->TLR4 Binding IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation Active NF-κB NFkB_p65_p50->NFkB_translocation Translocation to Nucleus NFkB_inactive Inactive NF-κB (bound to IκBα) Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibition DNA DNA NFkB_translocation->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes HTS_Workflow start Start library Isoquinoline Derivative Library start->library add_compounds Add library compounds to wells library->add_compounds plate_cells Plate host cells in 384-well plates plate_cells->add_compounds infect_cells Infect cells with virus add_compounds->infect_cells incubate Incubate for CPE development infect_cells->incubate readout Assay readout (e.g., CellTiter-Glo) incubate->readout hit_id Identify primary hits (inhibition of CPE) readout->hit_id dose_response Dose-response confirmation hit_id->dose_response cc50_ec50 Determine EC50 and CC50 dose_response->cc50_ec50 lead_optimization Lead Optimization cc50_ec50->lead_optimization end End lead_optimization->end

References

The Pivotal Role of 7-Methoxyisoquinoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxyisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design and development of novel therapeutic agents targeting a spectrum of diseases, from inflammatory disorders and cancer to neurodegenerative conditions. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets, making it a cornerstone in contemporary drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Kinase Inhibition: The Case of IRAK4

A prominent example of the successful application of the this compound scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Dysregulation of IRAK4 activity is implicated in a host of autoimmune diseases and cancers.

Quantitative Analysis of IRAK4 Inhibitors

Fragment-based drug design has been instrumental in the discovery of potent IRAK4 inhibitors incorporating the this compound core. The clinical candidate PF-06650833 exemplifies the successful optimization of this scaffold. The following table summarizes key structure-activity relationship (SAR) data for a series of this compound-based IRAK4 inhibitors.

Compound IDR GroupIRAK4 IC50 (nM)Cellular Assay IC50 (nM)
Fragment Hit H>10,000>10,000
Lead Compound 4-pyridyl50250
PF-06650833 {[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}0.52.4
IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Inhibition of IRAK4 by this compound derivatives effectively blocks this inflammatory cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription Inhibitor This compound Inhibitor (e.g., PF-06650833) Inhibitor->IRAK4 Inhibition

IRAK4 Signaling Pathway and Point of Inhibition.

Anticancer Activity

The this compound scaffold is also a key pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
7-MQ-A 1-ChloroMCF-7 (Breast)8.5
7-MQ-B 1-AnilinoA549 (Lung)5.2
7-MQ-C 1-(4-Fluorobenzyl)HeLa (Cervical)3.8
7-MQ-D 1,3-DichloroHT-29 (Colon)6.1
Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Synthesis Compound Synthesis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Synthesis->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis Western_Blot Western Blot Analysis (e.g., Caspases, Bcl-2) Cell_Cycle->Western_Blot Apoptosis->Western_Blot SAR_Analysis Structure-Activity Relationship Analysis Western_Blot->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Experimental Workflow for Anticancer Drug Discovery.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases. These compounds have been shown to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress.

Neuroprotective Signaling Pathways

One of the key mechanisms underlying the neuroprotective effects of this compound derivatives involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades. For instance, 7-methoxyheptaphylline (7-MH), a carbazole alkaloid containing a methoxy group, has been shown to exert neuroprotective effects via the TAK1 pathway.[1]

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) TAK1 TAK1 Oxidative_Stress->TAK1 p38_MAPK p38 MAPK TAK1->p38_MAPK GSK3 GSK-3 TAK1->GSK3 Caspase3 Cleaved Caspase-3 p38_MAPK->Caspase3 GSK3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Mcl-1) Anti_Apoptotic->Caspase3 Neuronal_Survival Neuronal Survival Anti_Apoptotic->Neuronal_Survival Inhibitor 7-Methoxy- Derivative Inhibitor->TAK1 Inhibition Inhibitor->Anti_Apoptotic Activation

Neuroprotective Signaling Pathway of a 7-Methoxy Derivative.

Experimental Protocols

Synthesis of 1-Chloro-7-methoxyisoquinoline (A Key Intermediate)

Materials:

  • 7-Methoxyisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of 7-methoxyisoquinolin-1(2H)-one (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-chloro-7-methoxyisoquinoline.

Cell Viability (MTT) Assay for Anticancer Activity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in the complete growth medium.

  • Remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate if required by the specific protocol.

  • Pre-treat the cells with various concentrations of the this compound derivative for 2-4 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or MPP+) to the wells.

  • Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

  • Perform an MTT assay as described in the anticancer protocol to assess cell viability.

  • Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the neurotoxin alone.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel and potent therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a diverse array of biological targets with high affinity and selectivity. The examples of IRAK4 inhibitors, anticancer agents, and neuroprotective compounds highlighted in this guide underscore the immense potential of this privileged structure in addressing unmet medical needs. Future research focused on exploring novel substitutions, developing more efficient synthetic routes, and elucidating the intricate mechanisms of action of this compound derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.

References

Methodological & Application

Synthesis of 7-Methoxyisoquinoline via Pictet-Spengler Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. Among these, 7-methoxyisoquinoline serves as a key intermediate in the synthesis of various therapeutic agents. The Pictet-Spengler reaction is a powerful and widely used method for the construction of the tetrahydroisoquinoline core, which can then be aromatized to the corresponding isoquinoline. This application note provides a detailed protocol for the synthesis of this compound, commencing with the Pictet-Spengler reaction of 3-methoxyphenethylamine with formaldehyde to yield 7-methoxy-1,2,3,4-tetrahydroisoquinoline, followed by its oxidation to the final product.

Reaction Principle

The synthesis involves a two-step process:

  • Pictet-Spengler Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamine (3-methoxyphenethylamine) with an aldehyde (formaldehyde). The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The electron-donating methoxy group on the aromatic ring facilitates this cyclization.[1][2]

  • Oxidation/Dehydrogenation: The resulting 7-methoxy-1,2,3,4-tetrahydroisoquinoline is then aromatized to this compound. This can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice.

Data Presentation

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureProductYield (%)
13-Methoxyphenethylamine, FormaldehydeTrifluoroacetic Acid (TFA)Dichloromethane (DCM)4 hReflux7-Methoxy-1,2,3,4-tetrahydroisoquinoline~85-95%
27-Methoxy-1,2,3,4-tetrahydroisoquinolineManganese Dioxide (MnO₂)Toluene12 hRefluxThis compound~70-80%

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

Materials:

  • 3-Methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add formaldehyde solution (1.2 eq).

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 7-methoxy-1,2,3,4-tetrahydroisoquinoline. The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Oxidation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline to this compound

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Activated Manganese Dioxide (MnO₂)

  • Toluene

  • Celite®

  • Round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in toluene.

  • Add activated manganese dioxide (MnO₂) (5.0 eq) to the solution.

  • Fit the flask with a Dean-Stark trap and a reflux condenser to remove water formed during the reaction.

  • Heat the mixture to reflux and maintain for 12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts. Wash the filter cake with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization Data

7-Methoxy-1,2,3,4-tetrahydroisoquinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.99 (d, J = 8.4 Hz, 1H), 6.67 (dd, J = 8.4, 2.6 Hz, 1H), 6.61 (d, J = 2.5 Hz, 1H), 4.04 (s, 2H), 3.78 (s, 3H), 3.16 (t, J = 5.9 Hz, 2H), 2.78 (t, J = 5.9 Hz, 2H), 1.95 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.8, 135.2, 129.6, 126.9, 112.9, 111.9, 55.2, 47.7, 43.5, 29.4.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.12 (s, 1H), 8.43 (d, J = 5.8 Hz, 1H), 7.72 (d, J = 8.9 Hz, 1H), 7.51 (d, J = 5.8 Hz, 1H), 7.39 (d, J = 2.4 Hz, 1H), 7.29 (dd, J = 8.9, 2.5 Hz, 1H), 3.98 (s, 3H).[3]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.2, 152.0, 143.5, 135.5, 129.0, 122.5, 120.0, 119.5, 105.5, 55.4.[3]

Mandatory Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Methoxyphenethylamine 3-Methoxyphenethylamine Schiff_Base Schiff Base 3-Methoxyphenethylamine->Schiff_Base + H₂C=O Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ 7-Methoxy-1,2,3,4- tetrahydroisoquinoline Cyclized_Intermediate->THIQ - H⁺ Experimental_Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Oxidation Reactants_Mixing Mix 3-Methoxyphenethylamine and Formaldehyde in DCM Acid_Addition Add Trifluoroacetic Acid Reactants_Mixing->Acid_Addition Reflux_1 Reflux for 4 hours Acid_Addition->Reflux_1 Workup_1 Aqueous Workup and Extraction Reflux_1->Workup_1 Isolation_1 Isolate 7-Methoxy-1,2,3,4- tetrahydroisoquinoline Workup_1->Isolation_1 Reactant_2 Dissolve Tetrahydroisoquinoline in Toluene Isolation_1->Reactant_2 Oxidant_Addition Add Manganese Dioxide Reactant_2->Oxidant_Addition Reflux_2 Reflux with Dean-Stark Trap for 12 hours Oxidant_Addition->Reflux_2 Workup_2 Filter and Concentrate Reflux_2->Workup_2 Isolation_2 Isolate this compound Workup_2->Isolation_2

References

Application Notes and Protocols for the Pomeranz-Fritsch-Bobbitt Cyclization in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pomeranz-Fritsch-Bobbitt cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of isoquinolines and their reduced derivatives, such as 1,2,3,4-tetrahydroisoquinolines (THIQs). This methodology is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the isoquinoline scaffold in a wide range of biologically active natural products and synthetic pharmaceuticals.

The classical Pomeranz-Fritsch reaction, first described in 1893, involves the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] A key modification by Bobbitt involves the hydrogenation of the intermediate Schiff base to an aminoacetal, which then undergoes cyclization to yield the more saturated THIQ core.[1] This modification often proceeds under milder conditions and expands the scope of accessible analogues.[2]

Mechanism of the Pomeranz-Fritsch-Bobbitt Cyclization

The reaction proceeds in two main stages:

  • Formation of the Aminoacetal: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a Schiff base (imine). In the Bobbitt modification, this imine is then reduced in situ to the corresponding N-benzyl aminoacetal.

  • Acid-Catalyzed Cyclization: The aminoacetal, upon treatment with a strong acid, undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The reaction is typically followed by hydrolysis of the resulting intermediate to afford the final product.

Pomeranz_Fritsch_Bobbitt_Mechanism cluster_step1 Step 1: Aminoacetal Formation cluster_step2 Step 2: Cyclization benzaldehyde Benzaldehyde schiff_base Schiff Base (Imine) benzaldehyde->schiff_base + aminoacetal_amine 2,2-Dialkoxyethylamine aminoacetal_amine->schiff_base reduction Reduction (e.g., NaBH4, H2/Raney Ni) schiff_base->reduction aminoacetal N-Benzyl Aminoacetal reduction->aminoacetal acid_catalysis Acid Catalysis (e.g., HCl, H2SO4, HClO4) aminoacetal->acid_catalysis cyclized_intermediate Cyclized Intermediate acid_catalysis->cyclized_intermediate hydrolysis Hydrolysis cyclized_intermediate->hydrolysis thiq 1,2,3,4-Tetrahydroisoquinoline hydrolysis->thiq

Pomeranz-Fritsch-Bobbitt reaction mechanism.

Applications in Drug Discovery and Natural Product Synthesis

The THIQ scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] THIQ derivatives have been investigated as potential therapeutics for cancer, infectious diseases, and neurological disorders.[3][4]

Notably, THIQ-based molecules have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) such as dopamine receptors. The structural rigidity and chemical versatility of the THIQ core make it an excellent starting point for the design of novel receptor agonists and antagonists. For instance, the tetrahydroisoquinoline derivative SB269,652 has been identified as an allosteric antagonist at dopamine D2 and D3 receptors, highlighting the potential for this scaffold in developing nuanced modulators of CNS targets.

The Pomeranz-Fritsch-Bobbitt cyclization has also been employed in the total synthesis of various isoquinoline alkaloids, including laudanosine and salsolidine.

Quantitative Data Presentation

The yield and regioselectivity of the Pomeranz-Fritsch-Bobbitt cyclization are highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups on the benzaldehyde moiety generally facilitate the cyclization and lead to higher yields.

Table 1: Acid Catalyst Screening for the Cyclization of a Non-activated Aminoacetal

EntryAcid CatalystConcentrationTemperature (°C)Time (h)Conversion (%)
1HCl6 Mrt240
2H₂SO₄70%rt240
3H₃PO₄85%rt240
4HClO₄70%rt24100
5TFA99%rt240
6MsOH99.5%rt240

Data adapted from Beilstein J. Org. Chem. 2017, 13, 1871–1878.[] This table illustrates the superior efficacy of perchloric acid for the cyclization of non-activated systems at room temperature.

Table 2: Yields of 4-Hydroxy-THIQs from Various Aminoacetals using 70% HClO₄

EntryAromatic Substituent (R)ProductYield (%)
1H4-hydroxy-THIQ85
24-OMe7-methoxy-4-hydroxy-THIQ75
34-Cl7-chloro-4-hydroxy-THIQ68
43-OMe6-methoxy-4-hydroxy-THIQ90
53-Br6-bromo-4-hydroxy-THIQ72

Data adapted from Beilstein J. Org. Chem. 2017, 13, 1871–1878.[] Yields refer to the isolated product after cyclization.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of N-Benzyl Aminoacetals

This protocol describes the reductive amination of a benzaldehyde with 2,2-dimethoxyethylamine to form the N-benzyl aminoacetal, the direct precursor for the cyclization step.

Experimental_Workflow_Aminoacetal start Start dissolve Dissolve benzaldehyde derivative and 2,2-dimethoxyethylamine in a suitable solvent (e.g., CHCl3). start->dissolve add_reductant Add a reducing agent (e.g., NaBH(OAc)3) portion-wise. dissolve->add_reductant stir Stir at room temperature until reaction completion (monitored by TLC/LC-MS). add_reductant->stir quench Quench the reaction (e.g., with saturated NaHCO3 solution). stir->quench extract Extract with an organic solvent (e.g., CH2Cl2). quench->extract dry_concentrate Dry the combined organic layers (e.g., over Na2SO4) and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product (e.g., by column chromatography). dry_concentrate->purify end End purify->end

Workflow for N-benzyl aminoacetal synthesis.

Materials:

  • Substituted benzaldehyde (1.0 equiv)

  • 2,2-Dimethoxyethylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the benzaldehyde in anhydrous CHCl₃, add 2,2-dimethoxyethylamine and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aminoacetal by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Pomeranz-Fritsch-Bobbitt Cyclization

This protocol describes the acid-catalyzed cyclization of the N-benzyl aminoacetal to the corresponding 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • N-Benzyl aminoacetal (1.0 equiv)

  • Acid catalyst (e.g., 70% HClO₄ or 6 M HCl)

  • Sodium bicarbonate or sodium hydroxide solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-benzyl aminoacetal in the chosen acid catalyst (e.g., 70% HClO₄) at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to several days depending on the substrate.

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1,2,3,4-tetrahydroisoquinoline derivative by flash column chromatography on silica gel.

Mandatory Visualization: Signaling Pathway

Many THIQ derivatives exhibit their biological effects by modulating the activity of GPCRs, such as dopamine receptors. The binding of a ligand to a dopamine D2 receptor (D2R) can trigger a cascade of intracellular signaling events, including the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Some THIQ derivatives can act as allosteric antagonists, binding to a site on the receptor distinct from the dopamine binding site and modulating the receptor's response to dopamine.

Dopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor (D2R) G_protein Gαi/o Protein D2R->G_protein Activates Raf Raf D2R->Raf Antagonizes activation AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->Raf βγ subunit activates Dopamine Dopamine Dopamine->D2R Binds THIQ THIQ Derivative (Allosteric Antagonist) THIQ->D2R Binds to allosteric site cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., CREB) pERK->Transcription Translocates and Phosphorylates Gene_Expression Gene Expression Transcription->Gene_Expression Regulates

THIQ derivative as an allosteric antagonist of D2R signaling.

References

Application Notes and Protocols for the Synthesis of 7-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-methoxyisoquinoline derivatives, a core scaffold in many biologically active compounds. The methodologies outlined are based on established synthetic strategies, including the Bischler-Napieralski and Pomeranz-Fritsch reactions. These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antitumor, and anti-inflammatory agents.[1][2][3]

Introduction

The isoquinoline nucleus is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[2] Specifically, this compound derivatives form the backbone of various pharmacologically important molecules. The methods described herein provide robust and adaptable routes to these valuable compounds, facilitating research and development in medicinal chemistry. The two primary methods detailed are the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, and the Pomeranz-Fritsch reaction, which utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[4][5]

Synthetic Pathways Overview

The synthesis of this compound derivatives can be achieved through several classical organic reactions. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the isoquinoline core. Below are diagrams illustrating the general workflows for the two key methods described in this document.

Synthesis_Overview cluster_BN Bischler-Napieralski Pathway cluster_PF Pomeranz-Fritsch Pathway bn_start m-Methoxyphenethylamine bn_amide N-acyl-β-(m-methoxyphenyl)ethylamine bn_start->bn_amide Acylation bn_dihydro 3,4-Dihydro-7-methoxyisoquinoline bn_amide->bn_dihydro Cyclization (POCl₃) bn_final This compound Derivative bn_dihydro->bn_final Dehydrogenation pf_start1 m-Methoxybenzaldehyde pf_intermediate Benzalaminoacetal pf_start1->pf_intermediate pf_start2 Aminoacetaldehyde dialkyl acetal pf_start2->pf_intermediate pf_final This compound Derivative pf_intermediate->pf_final Acid-Catalyzed Cyclization

Caption: General workflows for synthesizing this compound derivatives.

Data Presentation: Reaction Yields

The efficiency of the synthesis is highly dependent on the specific substrates, reagents, and reaction conditions employed. The following tables summarize representative yields for key steps in the synthesis of this compound precursors and related structures.

Table 1: Yields for Bischler-Napieralski Reaction and Precursors

Step/ReactionStarting Material(s)ProductYield (%)Reference
Amide Formation2-(3-Methoxyphenyl)ethylamineN-[2-(3-Methoxyphenyl)ethyl]acetamide74%[1]
POCl₃-promoted Bischler-Napieralski CyclizationN-Acyl-β-arylethylamide derivative1-Methyl-3,4-dihydroisoquinoline derivative85%[6]
Cyclodehydrationα-Keto amide derivatives1-Benzoyl-3,4-dihydroisoquinoline derivativesHigh[7]

Table 2: Yields for Pomeranz-Fritsch Reaction Variants

Step/ReactionStarting Material(s)ProductYield (%)Reference
Suzuki Coupling for Precursor SynthesisBromoisoquinoline and (4-methoxyphenyl)boronic acidProtected Lamellarin precursor83%[6]
Pomeranz-Fritsch-Bobbitt CyclizationAminoacetal derivative1,2-Dihydroisoquinoline derivative83%[8]

Experimental Protocols

Protocol 1: Synthesis via Bischler-Napieralski Reaction

This protocol describes the synthesis of a this compound derivative starting from 2-(3-methoxyphenyl)ethylamine. The process involves two main stages: formation of the amide precursor and the subsequent intramolecular cyclization.

Step A: Synthesis of N-[2-(3-Methoxyphenyl)ethyl]acetamide (Amide Precursor)

  • Setup: To a round-bottom flask, add 2-(3-methoxyphenyl)ethylamine (1 equivalent).

  • Solvent: Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure amide.[1]

Step B: Cyclization to 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, place the N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equivalent).[9]

  • Reagent Addition: Add anhydrous toluene or acetonitrile as the solvent, followed by the slow addition of phosphoryl chloride (POCl₃) (2-3 equivalents).[4][9]

  • Reaction: Heat the resulting solution to reflux (80-110 °C depending on the solvent) for 4-12 hours.[7][9] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the solution to a pH of 8-9 with a concentrated ammonium hydroxide or sodium hydroxide solution.

  • Extraction: Extract the product with dichloromethane or chloroform (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude dihydroisoquinoline can be purified via column chromatography.

Step C: Aromatization to 7-Methoxy-1-methylisoquinoline (Optional)

  • Dehydrogenation: Dissolve the purified 3,4-dihydroisoquinoline from Step B in an inert solvent like toluene or xylene.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Heat the mixture to reflux for 12-24 hours.

  • Filtration: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the aromatized isoquinoline derivative.

Bischler_Napieralski_Workflow start Start: 2-(3-Methoxyphenyl)ethylamine + Acetic Anhydride step1 Step 1: Acylation - Stir at 0°C to RT - Quench with NaHCO₃ - Extract with Ethyl Acetate start->step1 intermediate Intermediate: N-[2-(3-Methoxyphenyl)ethyl]acetamide step1->intermediate step2 Step 2: Cyclization - Add POCl₃ in Toluene - Reflux for 4-12h - Quench with ice, basify - Extract with DCM intermediate->step2 product_dihydro Product: 7-Methoxy-1-methyl-3,4-dihydroisoquinoline step2->product_dihydro step3 Step 3: Aromatization (Optional) - Add 10% Pd/C in Toluene - Reflux for 12-24h - Filter through Celite product_dihydro->step3 product_final Final Product: 7-Methoxy-1-methylisoquinoline step3->product_final Pomeranz_Fritsch_Workflow start Start: m-Methoxybenzaldehyde + Aminoacetaldehyde Acetal step1 Step 1: Schiff Base Formation - Stir in Ethanol at RT start->step1 intermediate Intermediate: Benzalaminoacetal step1->intermediate step2 Step 2: Cyclization - Add Conc. H₂SO₄ - Heat to 60-80°C - Quench with ice water - Neutralize with base intermediate->step2 step3 Step 3: Extraction & Purification - Extract with DCM - Column Chromatography step2->step3 product_final Final Product: This compound step3->product_final Biological_Relevance cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects iso Isoquinoline Derivatives kinase Tyrosine Kinases iso->kinase Inhibition pgp P-glycoprotein (P-gp) iso->pgp Modulation dna DNA Intercalation iso->dna antibacterial Antibacterial Activity iso->antibacterial apoptosis Inhibition of Proliferation / Apoptosis kinase->apoptosis mdr Reversal of Multidrug Resistance pgp->mdr dna->apoptosis

References

Application Notes and Protocols: 7-Methoxyisoquinoline in Fragment-Based Drug Design for IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 7-methoxyisoquinoline as a fragment in drug discovery campaigns, with a specific focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols and data presented are based on the successful discovery of the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor that originated from a this compound fragment.[1][2][3]

Introduction to this compound in FBDD

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial hits are then optimized through structure-guided design to develop high-affinity and selective drug candidates.

This compound is an attractive fragment for FBDD due to its:

  • Structural Rigidity: The bicyclic isoquinoline scaffold provides a well-defined shape for interaction with a protein binding site.

  • Hydrogen Bonding Capacity: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

  • Amenability to Synthetic Modification: The methoxy group and other positions on the ring system offer opportunities for synthetic elaboration to improve potency and selectivity.

A prime example of its successful application is in the development of IRAK4 inhibitors. A micromolar hit from a fragment screen, based on the this compound scaffold, was optimized to yield the nanomolar clinical candidate PF-06650833 (zimlovisertib).[1][2][3] This compound has demonstrated potent and selective inhibition of IRAK4 in both biochemical and cellular assays.[1][2][3]

Target Profile: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is implicated in various autoimmune and inflammatory diseases, making it a compelling therapeutic target.

Below is a diagram illustrating the central role of IRAK4 in TLR/IL-1R signaling.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

IRAK4 Signaling Pathway

Quantitative Data Summary

The following table summarizes the progression from the initial this compound fragment hit to the clinical candidate PF-06650833, highlighting the improvement in potency and ligand efficiency.

CompoundStructureIRAK4 IC50 (nM) [a]Cell-Based IC50 (nM) [b]cLogPLigand Efficiency (LE) [c]Lipophilic Ligand Efficiency (LLE) [d]
Fragment Hit (analogue) Structure not publicly disclosed, described as a this compound derivative~55,000>30,0002.10.332.2
Compound 20 Intermediate Structure1.83902.50.436.2
PF-06650833 (Zimlovisertib) Final Clinical Candidate0.22.42.40.437.2

Notes on Data: [a] Biochemical assay measuring the inhibition of purified IRAK4 enzyme. [b] Cellular assay measuring the inhibition of R848-induced TNFα production in human peripheral blood mononuclear cells (PBMCs).[4] [c] Ligand Efficiency (LE) = -1.37 * pIC50 / Number of Heavy Atoms. A higher value indicates a more efficient binding of the ligand in relation to its size. [d] Lipophilic Ligand Efficiency (LLE) = pIC50 - cLogP. A higher value (typically > 5) is desirable, indicating a good balance between potency and lipophilicity.[5][6][7][8]

Experimental Protocols

Fragment Screening Protocol (NMR-Based)

This protocol outlines a general method for fragment screening using saturation transfer difference (STD) NMR spectroscopy, as was employed in the initial identification of the this compound hit.[9]

Objective: To identify fragments that bind to the target protein, IRAK4.

Materials:

  • Purified, recombinant human IRAK4 protein (kinase domain).

  • Fragment library containing this compound and its analogs.

  • NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT in 99.9% D2O).

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • NMR tubes.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of IRAK4 protein at a concentration of 10-20 µM in the NMR buffer.

    • Prepare stock solutions of fragment mixtures (e.g., 8-12 fragments per mixture) in a compatible solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).

    • For each NMR sample, add the IRAK4 stock solution to an NMR tube.

    • Add a small volume of the fragment mixture stock solution to the protein solution to achieve a final fragment concentration of approximately 200-500 µM and a final protein concentration of ~10 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the sample to confirm the presence of the fragments.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied at a point far from any protein or ligand signals.

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals that appear in the STD difference spectrum correspond to protons of the fragments that are in close proximity to the saturated protein, indicating binding.

    • For mixtures that show positive hits, deconvolute the mixture by testing smaller sub-mixtures or individual fragments to identify the specific binding fragment(s).

The following diagram illustrates the workflow for fragment screening and hit validation.

FBDD_Workflow start Fragment Library screen Primary Screen (e.g., STD NMR) start->screen hits Initial Hits screen->hits validation Hit Validation (Biochemical/Biophysical) hits->validation validated_hits Validated Hits validation->validated_hits structural Structural Biology (X-ray Crystallography) validated_hits->structural optimization Structure-Guided Optimization structural->optimization optimization->structural Iterative Cycles lead Lead Compound optimization->lead

Fragment-Based Drug Discovery Workflow
IRAK4 Biochemical Kinase Assay Protocol

Objective: To determine the in vitro potency (IC50) of compounds against IRAK4.

Materials:

  • Recombinant, active human IRAK4 enzyme.

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20).

  • Peptide substrate for IRAK4.

  • ATP solution.

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a solution of IRAK4 enzyme and peptide substrate in kinase buffer.

    • Add this mixture to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for IRAK4.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay Protocol for IRAK4 Inhibition

Objective: To assess the ability of compounds to inhibit IRAK4-mediated signaling in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • R848 (TLR7/8 agonist).

  • Test compounds dissolved in DMSO.

  • ELISA kit for human TNFα.

  • 96-well cell culture plates.

  • CO2 incubator.

Protocol:

  • Cell Plating:

    • Plate PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the compound dilutions to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.

  • Cell Stimulation:

    • Prepare a solution of R848 in cell culture medium.

    • Add R848 to the wells to a final concentration of 1 µg/mL to stimulate the TLR7/8 pathway. Include unstimulated controls (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNFα in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of TNFα production for each compound concentration relative to the R848-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protein X-ray Crystallography Protocol

Objective: To determine the three-dimensional structure of IRAK4 in complex with an inhibitor to guide structure-based drug design.

Materials:

  • Highly purified and concentrated recombinant human IRAK4 protein (kinase domain).

  • Inhibitor compound.

  • Crystallization screens and reagents.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source is preferred).

Protocol:

  • Co-crystallization:

    • Incubate the purified IRAK4 protein with a 2-5 fold molar excess of the inhibitor compound for at least 1 hour on ice to allow for complex formation.

    • Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion. Screen a wide range of crystallization conditions (precipitants, pH, additives).

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-cooling:

    • Once suitable crystals have grown, carefully harvest them using a small loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically containing a high concentration of a cryoprotectant like glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement with a known structure of IRAK4 as a search model.

    • Build a model of the protein-inhibitor complex into the resulting electron density map.

    • Refine the model against the diffraction data to improve its quality and agreement with the experimental data.

  • Structural Analysis:

    • Analyze the final refined structure to understand the binding mode of the inhibitor, including key hydrogen bonds, hydrophobic interactions, and other contacts with the protein. This information is crucial for designing improved inhibitors.

The logical relationship between these experimental protocols is depicted in the following diagram.

Experiment_Logic FBDD Fragment Screening (e.g., NMR) Biochem Biochemical Assay (IC50) FBDD->Biochem Identifies Hits for Potency Testing Cellular Cellular Assay (Functional Potency) Biochem->Cellular Potent Compounds Tested in Cells Xray X-ray Crystallography (Binding Mode) Biochem->Xray Provides Compounds for Structural Studies SBDD Structure-Based Design (Lead Optimization) Cellular->SBDD Provides Cellular Efficacy Data Xray->SBDD Reveals Binding Mode to Guide Optimization

References

Application of 7-Methoxyisoquinoline in Developing Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methoxyisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Its rigid bicyclic core provides a valuable framework for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding sites of various kinases. This document provides detailed application notes on the utility of this compound derivatives in targeting key kinases implicated in cancer and inflammatory diseases, along with comprehensive experimental protocols for their evaluation.

Two prominent examples highlight the successful application of the this compound core: PF-06650833 (Zimlovisertib) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a novel tubulin polymerization inhibitor with significant antiproliferative activity.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative inhibitory activities of key this compound derivatives against their respective kinase targets and in cellular assays.

Table 1: Inhibitory Activity of PF-06650833 (IRAK4 Inhibitor)

Compound NameTarget KinaseBiochemical Assay IC₅₀ (nM)Cellular Assay IC₅₀ (nM)Cell Line/Assay Conditions
PF-06650833 (Zimlovisertib)IRAK40.22.4Human Peripheral Blood Mononuclear Cells (PBMCs), R848-stimulated TNFα production[1][2]

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity of a 7-Methoxy-dihydroquinoxalinone Derivative

Compound NameBiological ActivityIC₅₀ (µM)Cell Line/Assay Conditions
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneTubulin Polymerization Inhibition1.0In vitro tubulin polymerization assay[3]
Antiproliferative Activity (GI₅₀)Sub-nanomolar to low nanomolar rangeNCI-60 human tumor cell line panel[3]

Signaling Pathways and Mechanisms of Action

IRAK4 Signaling Pathway and Inhibition by PF-06650833

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Upon receptor activation, IRAK4 is recruited to the MyD88 adapter protein, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines. PF-06650833 acts as an ATP-competitive inhibitor of IRAK4, blocking its kinase activity and thereby suppressing the inflammatory response.

IRAK4_Pathway cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 P NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Inflammatory_Genes Inflammatory Gene Expression NFkB_pathway->Inflammatory_Genes MAPK_pathway->Inflammatory_Genes PF06650833 PF-06650833 (this compound Derivative) PF06650833->IRAK4

IRAK4 signaling pathway and its inhibition.

Microtubule Dynamics and Disruption by Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including mitosis, cell motility, and intracellular transport. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for their function. Tubulin polymerization inhibitors, such as the 7-methoxy-dihydroquinoxalinone derivative, bind to tubulin subunits and prevent their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in proliferating cancer cells.

Microtubule_Dynamics cluster_process Microtubule Dynamics cluster_cellular_effects Cellular Effects Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Arrest G2/M Phase Arrest Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin_Dimers Inhibitor Tubulin Inhibitor (this compound Derivative) Inhibitor->Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Disruption of microtubule dynamics by an inhibitor.

Experimental Protocols

1. IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent ADP detection assays and can be used to determine the IC₅₀ of this compound derivatives against IRAK4.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - IRAK4 Enzyme - Inhibitor Dilutions - Substrate/ATP Mix Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate IRAK4 with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction (add Substrate/ATP) Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_ADP Convert ADP to ATP & Detect Luminescence (add Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate at RT Detect_ADP->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence End End Read_Luminescence->End

Workflow for the IRAK4 ADP-Glo™ kinase assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • This compound derivative (test inhibitor)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the this compound derivative in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO control).

  • Add 2 µL of diluted IRAK4 enzyme to each well.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the data using a suitable software.

2. In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is used to assess the effect of this compound derivatives on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin protein (>99% pure)

  • This compound derivative (test inhibitor)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in polymerization buffer.

  • On ice, prepare the tubulin solution by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP and 10% glycerol.

  • Add the test compound dilutions to the wells of a pre-chilled 96-well plate. Include controls with a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel), as well as a vehicle control (DMSO).

  • To initiate polymerization, add the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance as a function of time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

  • Calculate the percent inhibition of tubulin polymerization at a specific time point (e.g., 60 minutes) and determine the IC₅₀ value.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to determine the cytotoxic or cytostatic effects of kinase inhibitors.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Treat_Cells Treat with Inhibitor Dilutions Incubate_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Incubate_Solubilize Incubate (15 min) Solubilize->Incubate_Solubilize Read_Absorbance Read Absorbance (570 nm) Incubate_Solubilize->Read_Absorbance End End Read_Absorbance->End

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. The precise substitution pattern on the isoquinoline ring system dictates the molecule's biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous determination of the molecular structure of these compounds. These application notes provide a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural characterization of substituted isoquinolines using ¹H and ¹³C NMR spectroscopy, which is paramount for elucidating structure-activity relationships (SAR) and advancing drug discovery programs.

Principles of NMR Spectroscopy for Substituted Isoquinolines

¹H NMR Spectroscopy

The proton NMR spectrum offers a wealth of information through three key parameters: chemical shift (δ), coupling constants (J), and signal integration.

  • Chemical Shifts (δ): The position of a proton signal in the spectrum is governed by its local electronic environment. Protons on the isoquinoline ring typically resonate in the aromatic region, generally between δ 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field. Consequently, the H-1 proton often appears as the most downfield signal. Substituents can significantly alter the chemical shifts of nearby protons, providing valuable clues about their position. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) will cause an upfield shift to lower ppm values, whereas electron-withdrawing groups (EWGs) like a nitro group (-NO₂) will induce a downfield shift to higher ppm values.

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons reveals their connectivity. The magnitude of the coupling constant, measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled protons. In the aromatic system of isoquinoline, ortho-coupling (³J) is typically the largest (7-9 Hz), followed by meta-coupling (⁴J, 1-3 Hz), while para-coupling (⁵J) is often negligible.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms within the molecule.

  • Chemical Shifts (δ): Carbon chemical shifts in the isoquinoline nucleus are influenced by the electronegativity of the nitrogen atom and the electronic effects of any substituents. The carbon atoms of the pyridine ring (C-1 and C-3) are generally found at a lower field compared to those in the carbocyclic ring. The effect of substituents on ¹³C chemical shifts is a well-established tool for determining substitution patterns.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Substituted isoquinoline sample (5-25 mg for ¹H NMR; 25-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh the sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent.[1] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.

  • Transfer: Ensure the final volume of the filtered solution in the NMR tube is between 4-5 cm in height.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it within the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width (SW): Typically 0-15 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for samples of sufficient concentration. This should be increased for more dilute samples.

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width (SW): Typically 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128 scans or more, depending on the sample concentration.

Protocol 3: Data Processing and Interpretation
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency spectrum via a Fourier transform.

  • Phase Correction: The spectrum is phased either manually or automatically to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.

  • Referencing: The chemical shift axis is calibrated relative to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

  • Integration (¹H NMR): The area under each signal is integrated to determine the relative ratio of protons.

  • Peak Picking: The precise chemical shift of each peak is identified.

  • Structural Elucidation: For more complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for the complete and unambiguous assignment of all proton and carbon signals.

Data Presentation

The chemical shifts for isoquinoline and a selection of its substituted derivatives are presented below. All data are reported in parts per million (ppm) relative to TMS, with CDCl₃ as the solvent unless stated otherwise.

¹H NMR Chemical Shift Data of Substituted Isoquinolines
PositionIsoquinoline1-Methylisoquinoline3-Methylisoquinoline5-Nitroisoquinoline7-Methoxyisoquinoline
H-1 9.25 (s)-9.07 (s)9.73 (s)9.13 (s)
H-3 8.53 (d, 5.8)8.21 (d, 5.7)-8.84 (d, 6.6)8.41 (d, 5.8)
H-4 7.63 (d, 5.8)7.52 (d, 5.7)7.42 (s)9.76 (d, 6.6)7.51 (d, 5.8)
H-5 7.80 (d, 8.2)8.15 (d, 8.4)7.87 (d, 8.2)-7.45 (d, 8.8)
H-6 7.68 (t, 7.5)7.65 (t, 7.5)7.62 (t, 7.5)8.64 (d, 9.5)7.29 (dd, 8.8, 2.5)
H-7 7.58 (d, 8.2)7.58 (d, 8.2)7.75 (d, 8.5)7.50 (t, 8.1)-
H-8 7.95 (d, 7.8)7.81 (d, 7.8)7.95 (d, 8.5)9.56 (d, 9.5)7.16 (d, 2.5)
-CH₃ -2.95 (s)2.65 (s)--
-OCH₃ ----3.95 (s)

Values in parentheses represent coupling constants (J) in Hz.

¹³C NMR Chemical Shift Data of Substituted Isoquinolines
PositionIsoquinoline1-Methylisoquinoline3-Methylisoquinoline5-NitroisoquinolineThis compound
C-1 152.7159.9152.0145.7151.2
C-3 143.2141.5151.7119.3142.9
C-4 120.5119.8118.9146.1119.8
C-4a 135.7135.9135.2128.6136.8
C-5 126.5127.2127.0145.4127.9
C-6 130.3129.8130.1127.9105.9
C-7 127.4127.0127.6129.5159.2
C-8 128.8126.5128.5123.1120.3
C-8a 127.6127.3126.8136.4124.5
-CH₃ -22.819.1--
-OCH₃ ----55.6

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load Prepared Sample lock_shim Lock and Shim load->lock_shim acquire Acquire 1D/2D NMR Data lock_shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Integration, Peak Picking, and Structural Assignment reference->analyze conclusion conclusion analyze->conclusion Structure Elucidation

Caption: Experimental workflow for NMR analysis of substituted isoquinolines.

Influence of Substituents on ¹H NMR Chemical Shifts

G cluster_0 Substituent Effect on Aromatic Protons substituent Substituent Type edg Electron-Donating Group (e.g., -OCH₃, -CH₃) substituent->edg If ewg Electron-Withdrawing Group (e.g., -NO₂) substituent->ewg If shielding Increased Shielding edg->shielding deshielding Decreased Shielding ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield Results in downfield Downfield Shift (Higher ppm) deshielding->downfield Results in

Caption: Logical relationship of substituent effects on proton chemical shifts.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural analysis of substituted isoquinolines. A thorough understanding of the influence of substituents on chemical shifts and the application of standardized experimental protocols enable researchers to confidently elucidate the structure of these vital heterocyclic compounds. The data and methodologies outlined in this application note provide a solid foundation for scientists engaged in drug discovery and development. For complex isoquinoline derivatives, the application of 2D NMR techniques is strongly advised for unambiguous structural assignment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Methoxyisoquinoline. The method is suitable for the determination of this compound in bulk drug substances and can be adapted for formulation analysis. The described protocol provides a reliable and efficient means for quality control and research applications.

Introduction

This compound is a heterocyclic aromatic compound and a key structural motif found in various biologically active molecules and natural products.[1] Its derivatives have garnered significant interest in pharmaceutical research for their potential therapeutic applications, including as anticancer and neuroprotective agents.[1] Accurate and reliable analytical methods are therefore essential for the purity assessment and quantification of this compound in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This document provides a detailed protocol for an HPLC method for this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

ParameterCondition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes

Table 1: Chromatographic Conditions

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Water (HPLC grade, filtered and degassed)

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection. Further dilute as necessary to fall within the calibration range.

Method Validation Summary (Hypothetical Data)

The method was validated for linearity, precision, and accuracy.

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001520.3

Table 2: Linearity Data

Linearity Results:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 15.18x + 0.05

The precision of the method was determined by performing six replicate injections of a 25 µg/mL standard solution.

ReplicatePeak Area (mAU*s)
1379.1
2380.2
3378.8
4381.0
5379.5
6378.5

Table 3: Precision Data

Precision Results:

  • Mean Peak Area: 379.52

  • Standard Deviation: 0.94

  • Relative Standard Deviation (%RSD): 0.25%

The accuracy of the method was assessed by spiking a placebo sample with known amounts of this compound at three different concentration levels.

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%2019.899.0%
100%2525.2100.8%
120%3029.799.0%

Table 4: Accuracy Data

Accuracy Results:

  • Average Recovery: 99.6%

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting reagents Reagents & Mobile Phase system_setup HPLC System Setup reagents->system_setup standards Standard Preparation system_suitability System Suitability Test standards->system_suitability injection Inject Standards & Samples standards->injection samples Sample Preparation samples->injection system_setup->system_suitability system_suitability->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound chromatogram->quantification calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Protocol

5.1. Mobile Phase Preparation

  • Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B: Add 1 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.

5.2. HPLC System Preparation

  • Set up the HPLC system according to the conditions in Table 1.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

5.3. System Suitability

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 25 µg/mL) five times.

  • Calculate the %RSD for the peak area and retention time. The %RSD for the peak area should be ≤ 2.0%, and for the retention time should be ≤ 1.0%.

  • The theoretical plates for the this compound peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.

5.4. Analysis

  • Inject the prepared working standard solutions to generate the calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes before storing it in an appropriate solvent.

5.5. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms.

  • Generate a linear calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research purposes in the pharmaceutical industry.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro assays for evaluating the bioactivity of 7-Methoxyisoquinoline and its derivatives. The protocols detailed below are foundational for assessing potential anticancer, anti-inflammatory, and neuroprotective properties.

Data Presentation: Quantitative Bioactivity of this compound Derivatives

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the bioactivity of closely related derivatives, providing a valuable reference for expected efficacy.

Table 1: Anticancer Activity of Isoquinoline and Quinazoline Derivatives

Compound/DerivativeCell LineAssayIC50 ValueReference
Quinazoline Schiff base 1MCF-7 (Breast Cancer)MTT6.25 µM[1]
Quinazoline Schiff base 2MCF-7 (Breast Cancer)MTT5.91 µM[1]
Morpholine quinazoline (AK-10)MCF-7 (Breast Cancer)MTT3.15 µM[2]
Morpholine quinazoline (AK-10)A549 (Lung Cancer)MTT8.55 µM[2]
Morpholine quinazoline (AK-10)SHSY-5Y (Neuroblastoma)MTT3.36 µM[2]
α-Phthalimido-chalcone hybrid 15MCF-7 (Breast Cancer)MTT1.88 µM[3]
α-Phthalimido-chalcone hybrid 15HepG2 (Liver Cancer)MTT1.62 µM[3]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeCell Line/SystemAssayEffectConcentrationReference
MHTP¹LPS-stimulated macrophagesNitric Oxide (NO) Production24% reduction10 µM[4][5]
MHTP¹LPS-stimulated macrophagesNitric Oxide (NO) Production47% reduction25 µM[4][5]
MHTP¹LPS-stimulated macrophagesNitric Oxide (NO) Production39% reduction50 µM[4][5]
MHTP¹LPS-stimulated macrophagesIL-1β Production35.7% reduction1 µg/mL[4][5]
MHTP¹LPS-stimulated macrophagesIL-6 Production31.0% reduction1 µg/mL[4][5]
AMTIQ²BV-2 microglial cellsNitric Oxide (NO) ProductionInhibitionNot specified[6]
AMTIQ²BV-2 microglial cellsTNF-α gene expressionRepressionNot specified[6]
AMTIQ²BV-2 microglial cellsIL-1β gene expressionRepressionNot specified[6]

¹ MHTP: 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol ² AMTIQ: 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline

Table 3: Neuroprotective Activity of this compound Derivatives

Compound/DerivativeModel SystemAssayEffectReference
AMTIQ¹MPTP-treated mouse PD modelImmunohistochemistryIncreased survival of dopaminergic neurons[6]
AMTIQ¹MPTP-treated mouse PD modelBehavioral tests (Rotarod, vertical grid)Improved behavioral scores[6]

¹ AMTIQ: 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Anticancer: PI3K/Akt/mTOR Pathway Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.

G cluster_1 Anti-inflammatory: NF-κB Pathway Inhibition This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription of

Caption: NF-κB signaling pathway in inflammation and its inhibition.

G cluster_2 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.[8]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Cell Culture Experiments with 7-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments to evaluate the anticancer potential of 7-methoxyisoquinoline derivatives. The protocols outlined below are based on established methodologies and published research on related quinoline and quinazoline compounds, offering a solid framework for investigating the cytotoxic and mechanistic properties of this class of molecules.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As analogs of quinoline and isoquinoline scaffolds found in many clinically used anticancer drugs, these compounds are being explored for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. These notes provide standardized protocols for assessing the in vitro efficacy of this compound derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of Structurally Related Quinoline and Quinazoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline and quinazoline derivatives, some of which feature methoxy substitutions, against several human cancer cell lines. This data, gathered from multiple studies, provides a comparative context for the potential efficacy of novel this compound analogs.[1][2][3][4][5]

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)
Quinazolinone Schiff Bases Compound 1MCF-7 (Breast)6.25
Compound 2MCF-7 (Breast)5.91
Quinoline-based Dihydrazones Compound 3bMCF-7 (Breast)7.02
Compound 3cMCF-7 (Breast)7.05
Compound 3cBGC-823 (Gastric)8.56
Compound 3cBEL-7402 (Hepatoma)10.23
Compound 3cA549 (Lung)9.87
Thioether Quinazolines Compound 21HeLa (Cervical)2.81
Compound 21MDA-MB-231 (Breast)2.05
Compound 22HeLa (Cervical)2.15
Compound 22MDA-MB-231 (Breast)1.85
Compound 23HeLa (Cervical)2.63
Compound 23MDA-MB-231 (Breast)2.11
Quinoline Hydrazides Compound 16SH-SY5Y (Neuroblastoma)5.7
Compound 16Kelly (Neuroblastoma)2.4
Compound 17SH-SY5Y (Neuroblastoma)2.9
Compound 17Kelly (Neuroblastoma)1.3
Compound 17MCF-7 (Breast)14.1
Compound 17MDA-MB-231 (Breast)18.8
Morpholine-substituted Tetrahydroquinolines Compound 10eA549 (Lung)0.033
Compound 10eMDA-MB-231 (Breast)0.63
Compound 10hMCF-7 (Breast)0.087

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[6]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[3] Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8][9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[6][8][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 550-570 nm using a multi-well spectrophotometer.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assessment (Acridine Orange/Ethidium Bromide Staining)

Acridine Orange (AO) and Ethidium Bromide (EB) double staining is a fluorescent microscopy-based assay to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells. AO is a vital stain that permeates both live and dead cells, causing the nuclei to fluoresce green. EB is only taken up by cells with compromised membrane integrity, where it intercalates with DNA and makes the nucleus appear red.

Materials:

  • Cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Culture cells on coverslips in a 6-well plate and treat with the IC50 concentration of the this compound derivative for 24 or 48 hours.

  • Cell Harvesting and Staining: Wash the treated cells twice with cold PBS. Prepare a staining solution by mixing equal volumes of AO and EB solutions (final concentration of 10 µg/mL each).[11] Add 10 µL of the AO/EB staining solution to a cell suspension containing approximately 1 x 10^5 cells.

  • Visualization: Immediately place a drop of the stained cell suspension on a clean microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope.

  • Interpretation of Results:

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with a swollen appearance.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with cytotoxic compounds can lead to cell cycle arrest at specific checkpoints. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the DNA content.

Materials:

  • Cells treated with this compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours). Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[12] At least 10,000 events should be recorded for each sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualization of Pathways and Workflows

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening this compound derivatives for their anticancer activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Further Validation A Compound Synthesis & Characterization B Prepare Stock Solutions (in DMSO) A->B D Compound Treatment (Serial Dilutions) B->D C Cell Seeding (Multiple Cancer Lines) C->D E MTT Assay (24, 48, 72h) D->E F Calculate IC50 Values E->F G Select Lead Compounds (Based on IC50) F->G Identify Potent Compounds H Apoptosis Assay (AO/EB Staining) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Signaling Pathway Analysis (e.g., Western Blot for Caspases) G->J K In Vivo Studies (Xenograft Models) G->K L Toxicity Studies (Normal Cell Lines) G->L

Caption: Workflow for anticancer screening of this compound derivatives.

Apoptosis Signaling Pathways

Many quinoline and quinazoline derivatives induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[9][11][13][14] Both pathways converge on the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF-α) receptor Death Receptor ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase37 Caspase-3, 7 (Executioner) caspase8->caspase37 Activation stress This compound Derivative (Cellular Stress) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase37 Activation apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methoxyisoquinoline synthesis. The content is structured to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, while the Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[1][2]

Q2: Which synthetic route is generally preferred for this compound?

A2: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The Bischler-Napieralski reaction is often favored for its relatively milder conditions and good yields, especially when the aromatic ring is activated with an electron-donating group like the methoxy group in the desired product.[3] The Pomeranz-Fritsch reaction is also a viable route, with yields being highly dependent on the substituents on the aromatic ring and the choice of acid catalyst.[4]

Q3: What are the key starting materials for each method?

A3:

  • Bischler-Napieralski Reaction: The key starting material is N-(3-methoxyphenethyl)formamide. This is typically prepared by the formylation of 3-methoxyphenethylamine.

  • Pomeranz-Fritsch Reaction: The synthesis starts with 3-methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal.[4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization. For column chromatography, a common mobile phase is a mixture of dichloromethane and methanol or ethyl acetate and hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC). Recrystallization can be performed using solvents like ethanol, methanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., n-hexane).

Bischler-Napieralski Synthesis of this compound

This method involves the cyclization of N-(3-methoxyphenethyl)formamide to form 3,4-dihydro-7-methoxyisoquinoline, which is subsequently dehydrogenated to yield this compound.

Troubleshooting and FAQs

Q5: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?

A5: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Incomplete Cyclization: The reaction may not have gone to completion. Ensure the reaction is monitored by TLC until the starting material is consumed.

  • Suboptimal Reagent: The choice and amount of the dehydrating agent are critical. For substrates with electron-donating groups like the methoxy group, phosphorus oxychloride (POCl₃) is commonly used. However, for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary.[1]

  • Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield.[5]

  • Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or product.

Q6: I am observing the formation of a significant amount of side products. How can I minimize them?

A6: The primary side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5] To minimize this:

  • Use a Nitrile Solvent: Using a nitrile solvent can shift the equilibrium away from the retro-Ritter pathway.[5]

  • Milder Conditions: Employing milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures can suppress side reactions.

Q7: What is the role of the methoxy group in the starting material?

A7: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This facilitates the intramolecular cyclization step of the Bischler-Napieralski reaction, generally leading to higher yields under milder conditions compared to unsubstituted or deactivated rings.[3]

Data Presentation: Factors Influencing Yield
ParameterConditionExpected Impact on YieldRationale
Dehydrating Agent POCl₃GoodStandard and effective for activated rings.
P₂O₅ in POCl₃Potentially HigherStronger reagent, useful if cyclization is sluggish.[1]
Triflic AnhydrideHighMilder conditions, can reduce side reactions.
Temperature Reflux in Toluene (~110°C)Moderate to GoodCommon condition, but may lead to some side products.
Lower Temperature (with Tf₂O)Potentially HigherMilder conditions can improve selectivity.
Reaction Time Monitored by TLCOptimalEnsures completion without unnecessary heating that could cause decomposition.
Experimental Protocol: Bischler-Napieralski Synthesis

Step 1: Synthesis of N-(3-methoxyphenethyl)formamide

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in an appropriate solvent (e.g., toluene), add ethyl formate (1.5 equivalents).

  • Reflux the mixture for 18-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-(3-methoxyphenethyl)formamide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization to 3,4-dihydro-7-methoxyisoquinoline

  • Dissolve N-(3-methoxyphenethyl)formamide (1 equivalent) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydro-7-methoxyisoquinoline.

Step 3: Dehydrogenation to this compound

  • Dissolve the crude 3,4-dihydro-7-methoxyisoquinoline in an appropriate solvent (e.g., toluene or xylene).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualization: Bischler-Napieralski Workflow and Troubleshooting

Caption: Workflow and troubleshooting for Bischler-Napieralski synthesis.

Pomeranz-Fritsch Synthesis of this compound

This reaction involves the condensation of 3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form this compound.

Troubleshooting and FAQs

Q8: The yield of my Pomeranz-Fritsch reaction is poor. What can I do to improve it?

A8: The yield of the Pomeranz-Fritsch synthesis is sensitive to several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Concentrated sulfuric acid is traditionally used, but other acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can sometimes give better results.[2]

  • Reaction Temperature: The cyclization step often requires elevated temperatures, but excessive heat can lead to decomposition and reduced yields.

  • Water Removal: The initial formation of the benzalaminoacetal (Schiff base) is a condensation reaction that produces water. Efficient removal of water, for example, by using a Dean-Stark apparatus, can drive the reaction to completion.[4]

  • Substituent Effects: Electron-donating groups on the benzaldehyde, such as the methoxy group, generally favor the cyclization and lead to higher yields.[4]

Q9: Are there any common side products in the Pomeranz-Fritsch synthesis of this compound?

A9: While less documented for this specific substrate, potential side reactions in the Pomeranz-Fritsch synthesis can include the formation of undesired regioisomers if the aromatic ring has multiple activation sites, and polymerization or decomposition of starting materials and intermediates under the harsh acidic conditions. Incomplete cyclization can also leave unreacted intermediates in the final product mixture.

Q10: Can I perform the reaction in a single step?

A10: The Pomeranz-Fritsch reaction is typically a two-stage process: formation of the benzalaminoacetal followed by cyclization.[6] While some modifications aim for a one-pot procedure, isolating the intermediate Schiff base can sometimes lead to a cleaner reaction and higher overall yield.

Data Presentation: Yields of Structurally Similar Isoquinolines

The following table summarizes reported yields for the Pomeranz-Fritsch synthesis of isoquinolines structurally related to this compound, demonstrating the impact of substituents and acid catalysts.

Benzaldehyde DerivativeAcid CatalystProductYield (%)Reference
3,4-DimethoxybenzaldehydeH₂SO₄6,7-Dimethoxyisoquinoline80[4]
3-EthoxybenzaldehydeH₂SO₄7-Ethoxyisoquinoline80[4]
3,4,5-TrimethoxybenzaldehydeTrifluoroacetic acid6,7,8-Trimethoxyisoquinoline derivative46[4]
VeratraldehydeH₂SO₄Papaverine1.1[4]
Experimental Protocol: Pomeranz-Fritsch Synthesis

Step 1: Synthesis of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected, indicating the completion of the Schiff base formation.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The crude benzalaminoacetal can be used directly in the next step.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (H₂SO₄) at 0°C with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the solution with a concentrated sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain pure this compound.

Visualization: Pomeranz-Fritsch Workflow and Key Decision Points

Caption: Workflow and key decision points for Pomeranz-Fritsch synthesis.

References

Technical Support Center: Purification of Crude 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Methoxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For highly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may also be considered.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound largely depend on the synthetic route employed. Common syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions can lead to specific byproducts.[1][2][3][4][5][6][7][8][9][10] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding β-phenethylamide in the Bischler-Napieralski synthesis.

  • Incompletely Cyclized Intermediates: These may persist if the reaction has not gone to completion.

  • Styrene Derivatives: Formed via a retro-Ritter side reaction, particularly in the Bischler-Napieralski synthesis when using reagents like POCl₃.[2][3][6]

  • Positional Isomers: Depending on the substitution pattern of the starting materials, cyclization could potentially occur at different positions on the aromatic ring.

  • Residual Solvents and Reagents: High-boiling point solvents or excess reagents used in the synthesis may be present.

Q3: How do I assess the purity of my this compound after purification?

A3: The purity of the final product should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Purification Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The polarity of the eluent is too high or too low.Adjust the solvent system. Aim for an Rf value of 0.3-0.7 for the desired compound on the TLC plate for optimal separation on the column.[12][13][14] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[15][16]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A flush with a more polar solvent like methanol at the end of the chromatography can elute highly retained compounds.
Compound elutes too quickly with impurities The eluent is too polar.Decrease the polarity of the eluent system. Use a higher proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of spots on TLC/column The compound is too acidic or basic for the silica gel. The sample is overloaded.Add a small amount of a modifier to the eluent. For a basic compound like this compound, adding 0.1-1% triethylamine can improve the peak shape.[17] Ensure you are not loading too much crude material onto the column.
Low yield after chromatography The compound may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica gel.Pre-treating the silica gel with a small amount of triethylamine can help for basic compounds.[17] To check for stability, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any degradation has occurred.[17]
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent The solvent is not suitable.Select a different solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Experiment with different solvents of varying polarities.
The compound "oils out" instead of crystallizing The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.
No crystals form upon cooling The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration and then allow it to cool again. If the compound is still too soluble, a second "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent) can be added dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Low recovery of the purified compound Too much solvent was used. The crystals are slightly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the washing solvent is ice-cold to minimize loss of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization.

1. Selection of Eluent System:

  • Prepare several TLC plates with your crude this compound.

  • Test different solvent systems of varying polarities. A common system for isoquinoline derivatives is Ethyl Acetate/Hexane.[15][16]

  • Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., 20%, 30% Ethyl Acetate).

  • The ideal eluent system should give your desired product an Rf value between 0.3 and 0.7 on the TLC plate.[12][13][14]

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude product.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks in the stationary phase.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[17]

4. Elution and Fraction Collection:

  • Begin eluting the column with the least polar solvent system identified in the TLC analysis.

  • Collect fractions in test tubes and monitor the elution by TLC.

  • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

5. Isolation of Pure Product:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexane).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals under a high vacuum.

Quantitative Data Summary

While specific quantitative data for this compound purification is not available in the searched literature, the following table provides typical parameters for related compounds and general guidelines.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Not Applicable
Mobile Phase (Eluent) Graded mixtures of Hexane/Ethyl Acetate or Dichloromethane/MethanolSingle solvent (e.g., Ethanol) or a two-solvent system (e.g., Ethyl Acetate/Hexane)
Typical Eluent Ratio Start with low polarity (e.g., 9:1 Hexane:EtOAc) and increase polarity as neededDependent on solvent screening
Target Rf Value (TLC) 0.3 - 0.7Not Applicable
Silica to Compound Ratio 30:1 to 100:1 by weightNot Applicable

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization tlc TLC column_chromatography->tlc Fraction Analysis mp Melting Point recrystallization->mp pure_product Pure this compound tlc->pure_product nmr_ms NMR / MS nmr_ms->pure_product mp->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Start Purification select_method Select Purification Method (Column or Recrystallization) start->select_method check_purity Assess Purity (TLC, MP) is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot is_pure->troubleshoot No troubleshoot->select_method Re-purify select_method->check_purity

Caption: Logical diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with isoquinoline-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline-based compound has poor aqueous solubility. What are the underlying reasons?

A1: The limited aqueous solubility of many isoquinoline derivatives stems from their molecular structure. The isoquinoline core is a bicyclic aromatic system that is predominantly hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further hindering solubility. The nature and position of substituents on the isoquinoline ring are also critical; lipophilic groups can significantly decrease water solubility.[1]

Q2: What are the most effective strategies to improve the solubility of my isoquinoline compound?

A2: Several methods can effectively enhance the solubility of substituted isoquinolines. These can be broadly categorized into physical and chemical modifications. Common and effective approaches include:

  • pH Adjustment and Salt Formation: Since many isoquinoline compounds are weak bases, decreasing the pH of a solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[1][2][3] Reacting the isoquinoline base with an acid to form a stable salt is a widely used and effective method to significantly improve aqueous solubility and dissolution rate.[4][5]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]

  • Solid Dispersion: Dispersing the isoquinoline compound in a hydrophilic polymer matrix at a molecular level enhances its wettability and dissolution.[1]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic isoquinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility and dissolution properties.[7]

Q3: How do I select the most suitable solubility enhancement technique for my specific isoquinoline derivative?

A3: The choice of method depends on the physicochemical properties of your compound, the intended application, and the stage of development. For ionizable isoquinolines, pH adjustment and salt formation are often the most straightforward and effective initial approaches.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion, nanosuspension, or cyclodextrin complexation may be more appropriate. A systematic screening of different methods is often necessary to identify the optimal approach for a particular compound.

Troubleshooting Guide

Issue 1: My isoquinoline compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Possible Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Solutions:

    • Lower the Final Concentration: Attempt the experiment with a lower final concentration of the compound.

    • Increase Co-solvent Percentage: If your experimental system allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of potential solvent effects on your assay or cells.[8]

    • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[8]

    • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods, as precipitation can occur over time. Prepare fresh dilutions from your stock solution for each experiment.[8]

Issue 2: I have formed a salt of my isoquinoline compound, but the solubility is still not as high as expected.

  • Possible Cause: The choice of counter-ion or the salt formation process may not be optimal. The common ion effect in your buffer could also be suppressing solubility.[1][9]

  • Solutions:

    • Screen Different Counter-ions: Experiment with a variety of pharmaceutically acceptable acids to form different salts, as each will have unique solubility characteristics.

    • Optimize the Crystallization Process: The crystalline form of the salt can significantly impact solubility. Experiment with different solvents and cooling rates during crystallization.

    • Check Buffer Composition: If your buffer contains an ion common to your salt (e.g., chloride ions in the buffer for a hydrochloride salt), it can decrease solubility. Consider using a buffer with a different counter-ion.[1][9]

Issue 3: My solid dispersion formulation is not stable and the drug is recrystallizing over time.

  • Possible Cause: The drug and polymer may not be fully miscible, or the formulation is thermodynamically unstable.

  • Solutions:

    • Assess Drug-Polymer Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to evaluate the miscibility. A single glass transition temperature (Tg) is indicative of good miscibility.[1]

    • Screen Different Polymers: The choice of polymer is crucial for the stability of the amorphous solid dispersion. Screen a variety of hydrophilic polymers.

    • Control Storage Conditions: Store the solid dispersion in a desiccator to protect it from high humidity and temperature, which can promote recrystallization.[1]

Data Presentation: Solubility of Isoquinoline-Based Compounds

The following tables summarize the solubility of common isoquinoline alkaloids and the impact of salt formation on their aqueous solubility.

Table 1: Solubility of Common Isoquinoline Alkaloids

CompoundSolventSolubilityTemperature (°C)
IsoquinolineWaterSparingly solubleRoom Temperature
Ethanol, Ether, ChloroformSolubleRoom Temperature
Berberine (as free base)WaterVery slightly solubleRoom Temperature
Noscapine (as free base)WaterPractically insolubleRoom Temperature
Papaverine (as free base)WaterInsolubleRoom Temperature

Table 2: Aqueous Solubility Enhancement by Salt Formation

CompoundAqueous SolubilityTemperature (°C)
Berberine Chloride~1.96 mg/mL (5.27 mM)25
~3.16 mg/mL (8.50 mM)37
Noscapine HydrochloridePractically insoluble in waterRoom Temperature
Papaverine Hydrochloride~33.3 mg/mL (1 g in 30 mL)Room Temperature

Note: The solubility of salts can be pH-dependent.[9]

Experimental Protocols

Protocol 1: Salt Formation of an Isoquinoline-Based Compound

This protocol describes a general method for the preparation of a hydrochloride (HCl) salt of a basic isoquinoline compound to enhance its aqueous solubility.

Materials:

  • Isoquinoline-based free base

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • 2 M HCl in diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Desiccator

Procedure:

  • Dissolution of the Free Base: Dissolve the isoquinoline-based free base in a minimal amount of anhydrous diethyl ether in a round bottom flask.

  • Acid Addition: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the salt cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum in a desiccator to remove any residual solvent.

  • Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, FTIR).

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of a poorly soluble isoquinoline compound using a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • Isoquinoline-based compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

  • Desiccator

Procedure:

  • Dissolution: Accurately weigh the isoquinoline compound and PVP K30 in a desired ratio (e.g., 1:4 drug to polymer). Dissolve both components completely in a suitable volume of methanol in a round bottom flask.[10]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed on the wall of the flask.[10]

  • Drying: Further dry the solid mass under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[1]

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.[1]

  • Characterization: Characterize the solid dispersion to confirm the amorphous nature of the drug (e.g., using XRD or DSC) and evaluate its dissolution properties.

Visualizations

Signaling Pathway Diagram

Caption: Berberine's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

experimental_workflow start Poorly Soluble Isoquinoline Compound process_char Determine pKa, logP, Melting Point start->process_char Initial Characterization process process decision decision output output decision_ionizable Is the compound ionizable? process_char->decision_ionizable Assess Properties process_salt Salt Formation Screening decision_ionizable->process_salt Yes process_neutral Solid Dispersion or Nanosuspension decision_ionizable->process_neutral No process_sol_test Solubility & Dissolution Testing process_salt->process_sol_test Prepare Salts process_neutral->process_sol_test Prepare Formulations decision_success Solubility Goal Achieved? process_sol_test->decision_success Evaluate Results decision_success->decision_ionizable No, Re-evaluate output_success Optimized Compound Formulation decision_success->output_success Yes

Caption: Decision workflow for selecting a solubility enhancement method.

Logical Relationship Diagram

Caption: Troubleshooting precipitation issues for isoquinoline compounds.

References

Technical Support Center: Optimization of Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common isoquinoline synthesis methodologies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of isoquinolines using the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary application of the Bischler-Napieralski reaction? A1: It is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which are key precursors to isoquinoline alkaloids and other medicinally important compounds.[1][4]

  • Q2: What are the most common dehydrating agents used in this reaction? A2: Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[2][5][6] For substrates with electron-withdrawing groups, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[2][5]

Troubleshooting Guide

  • Q3: My reaction is resulting in a low yield or failing completely. What are the common causes? A3: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

    • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]

    • Ineffective Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ may not be potent enough.[1]

    • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][3]

    • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1][5]

  • Q4: How can I minimize the formation of the styrene byproduct from the retro-Ritter reaction? A4: To suppress this side reaction, consider the following strategies:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][3]

    • Milder Conditions: Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can minimize this side reaction.[1]

  • Q5: The reaction mixture has turned into a thick tar. What should I do? A5: Tar formation is often a result of high temperatures or extended reaction times. To mitigate this, carefully control the reaction temperature and monitor the reaction's progress closely to avoid overheating and decomposition once the starting material has been consumed.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8]

Frequently Asked Questions (FAQs)

  • Q6: What are the key factors that influence the yield of the Pictet-Spengler reaction? A6: The success of the reaction is highly dependent on the nature of the reactants, the choice of solvent and catalyst, and the reaction temperature and pH.[7] Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[4][7]

  • Q7: Can ketones be used instead of aldehydes in this reaction? A7: Yes, ketones can be used, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging due to increased steric hindrance and the lower reactivity of the ketone's carbonyl group, often necessitating harsher reaction conditions.[7]

Troubleshooting Guide

  • Q8: My Pictet-Spengler reaction is giving a low yield. What are some potential solutions? A8: Low yields can be addressed by considering the following:

    • Catalyst and Solvent: A range of protic and Lewis acids can be used as catalysts, and the optimal choice will depend on the specific substrates.[7] While protic solvents are common, aprotic solvents have sometimes been shown to provide better yields.[7]

    • Reaction Temperature: The optimal temperature can vary. It is advisable to experiment with a range of temperatures, from room temperature to reflux, while carefully monitoring for any decomposition at higher temperatures.[7]

    • pH Control: The pH of the reaction mixture can significantly impact the reaction rate. Acidic conditions are generally required to form the key iminium ion intermediate.[7]

  • Q9: I am observing racemization in my stereoselective Pictet-Spengler reaction. How can I prevent this? A9: Loss of enantiomeric excess can be a problem. Temperature control is crucial, as lower temperatures generally favor the kinetically controlled product and can prevent racemization. The selection of an appropriate chiral auxiliary or catalyst is also vital for maintaining stereochemical integrity.[7]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[9][10]

Frequently Asked Questions (FAQs)

  • Q10: What are the main limitations of the classical Pomeranz-Fritsch reaction? A10: The classical conditions often require harsh acids, which can lead to low yields and side reactions.[11]

Troubleshooting Guide

  • Q11: I am getting a very low yield in my Pomeranz-Fritsch synthesis. What are the likely causes? A11: Low yields are a common issue and can stem from several factors:

    • Substituent Effects: Electron-donating groups on the benzaldehyde ring generally lead to higher yields, while electron-withdrawing groups can hinder the cyclization, leading to lower yields or reaction failure.[9]

    • Inappropriate Acid Catalyst: While concentrated sulfuric acid is traditionally used, it can cause charring. Alternative catalysts like polyphosphoric acid (PPA) or Lewis acids may improve yields for specific substrates.[9]

    • Suboptimal Temperature and Time: The reaction often requires heating, but excessive heat or prolonged reaction times can cause decomposition. Careful monitoring by TLC or LC-MS is recommended to determine the optimal reaction time.[9]

  • Q12: What are the common side reactions in the Pomeranz-Fritsch synthesis? A12: A significant competing pathway is the formation of an oxazole byproduct.[9]

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the different isoquinoline synthesis methods.

Table 1: Bischler-Napieralski Reaction Conditions

ParameterConditionNotes
Dehydrating Agent POCl₃, P₂O₅, PPA, Tf₂OFor less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often used.[2][5]
Solvent Dichloromethane, Toluene, AcetonitrileAnhydrous solvents are crucial.[5]
Temperature Room temperature to >100°CDependent on the substrate and reagents.[5]
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS to determine completion.[5]

Table 2: Pictet-Spengler Reaction Conditions

ParameterConditionNotes
Catalyst Protic acids (HCl, H₂SO₄, TFA), Lewis acids (BF₃·OEt₂)The choice of catalyst is substrate-dependent.[7]
Solvent Protic (Methanol, Water), Aprotic (Dichloromethane, Toluene)Aprotic media may lead to higher yields in some cases.[7]
Temperature Room temperature to refluxHigher temperatures can sometimes lead to decomposition.[7]
pH AcidicGenerally required to facilitate the formation of the iminium ion.[7]

Table 3: Pomeranz-Fritsch Reaction Conditions

ParameterConditionNotes
Acid Catalyst Concentrated H₂SO₄, PPA, Lewis acids (TFAA, Lanthanide triflates)The choice and concentration of the acid are critical.[9]
Temperature Heating is often requiredExcessive heat can lead to decomposition.[9]
Reaction Time VariesMonitor by TLC or LC-MS to determine the optimal time.[9]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane, toluene, or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)
  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: General Procedure for Pictet-Spengler Reaction
  • Dissolve the tryptamine analog in a suitable solvent.

  • Add the aldehyde to the stirred solution at room temperature.

  • Add the acid catalyst.

  • Stir the reaction mixture at the desired temperature until the reaction is complete, as monitored by TLC.

  • Neutralize the reaction mixture with a suitable base.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 4: General Procedure for Pomeranz-Fritsch Reaction (Schlittler-Muller Modification)
  • Schiff Base Formation: Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.

  • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

Visualizations

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start β-arylethylamide in anhydrous solvent add_reagent Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) start->add_reagent Inert Atmosphere react Heat/Stir (Monitor by TLC) add_reagent->react Control Temperature quench Quench Reaction (Base/Ice) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end 3,4-Dihydroisoquinoline purify->end

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm sm_not_consumed Increase Temperature or Use Stronger Reagent check_sm->sm_not_consumed No sm_consumed Check for Side Products or Decomposition check_sm->sm_consumed Yes check_ring_activation Is Aromatic Ring Electron-Rich? sm_not_consumed->check_ring_activation deactivated_ring Use Stronger Conditions (e.g., P₂O₅/POCl₃) check_ring_activation->deactivated_ring No activated_ring Check Reagent Quality or Increase Reaction Time check_ring_activation->activated_ring Yes styrene_side_product Styrene Side Product Observed? sm_consumed->styrene_side_product minimize_retro_ritter Use Milder Conditions (Tf₂O/2-chloropyridine) or Nitrile Solvent styrene_side_product->minimize_retro_ritter Yes tar_formation Tar Formation? styrene_side_product->tar_formation No reduce_temp_time Reduce Temperature and/or Reaction Time tar_formation->reduce_temp_time Yes other_issues Investigate Other Possible Side Reactions tar_formation->other_issues No

Caption: Troubleshooting decision tree for low yields in isoquinoline synthesis.

References

Identifying and minimizing byproducts in the Skraup synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Skraup synthesis?

A1: The most significant byproduct in the Skraup synthesis is a complex, high-molecular-weight, tarry substance.[1][2] This tar results from the polymerization of acrolein, which is formed from the dehydration of glycerol under the strong acidic and high-temperature conditions of the reaction.[2] Other potential byproducts can include unreacted starting materials (e.g., aniline) and intermediates.

Q2: How can I minimize the formation of tar?

A2: Minimizing tar formation is crucial for improving the yield and simplifying the purification of the desired quinoline product. Key strategies include:

  • Use of a Moderator: The addition of a moderator, such as ferrous sulfate (FeSO₄) or boric acid, helps to control the highly exothermic nature of the reaction, thereby reducing charring and polymerization.[2][3]

  • Controlled Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed to allow the reaction to proceed under its own heat.[2]

  • Gradual Reagent Addition: Slow and careful addition of concentrated sulfuric acid with efficient stirring and cooling helps to dissipate heat and prevent localized hotspots that promote tar formation.

Q3: What is the role of the oxidizing agent in the Skraup synthesis?

A3: The oxidizing agent is essential for the final step of the reaction, which involves the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system.[1][3] Nitrobenzene is a commonly used oxidizing agent and can also serve as a solvent.[4] Other oxidizing agents like arsenic pentoxide have also been used and are reported to result in a less violent reaction.[4][5]

Q4: How do substituents on the aniline starting material affect the reaction?

A4: The nature and position of substituents on the aniline ring significantly influence the reactivity and the final product.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally increase the nucleophilicity of the amine, facilitating the initial Michael addition and leading to higher yields.[2]

  • Electron-withdrawing groups (e.g., -NO₂) can deactivate the aromatic ring, making the cyclization step more difficult and often requiring harsher reaction conditions, which can lead to lower yields.[2][6]

  • The position of the substituent determines the structure of the resulting quinoline derivative. For instance, a meta-substituted aniline can potentially yield a mixture of 5- and 7-substituted quinolines.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Skraup synthesis in a question-and-answer format.

Issue 1: The reaction is uncontrollably violent.

  • Question: My Skraup reaction is extremely exothermic and difficult to control. What should I do?

  • Answer: An uncontrolled Skraup reaction is a serious safety hazard.

    • Immediate Actions: If it is safe to do so, cool the reaction flask in an ice-water bath. Be prepared for a sudden increase in pressure.

    • Preventative Measures:

      • Ensure the use of a moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before adding sulfuric acid.[2]

      • Control the addition of sulfuric acid: Add the acid slowly and with vigorous stirring, while cooling the reaction vessel.

      • Apply heat gradually: Begin heating the mixture gently to initiate the reaction. Once the exothermic reaction starts, remove the external heat source.

Issue 2: The yield of the quinoline product is very low.

  • Question: I am following the protocol, but my yields are consistently poor. What are the possible reasons?

  • Answer: Low yields can be attributed to several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.

    • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can increase tar formation.

    • Inefficient Purification: Significant product loss can occur during the workup and purification stages, especially when dealing with large amounts of tar. Steam distillation is the most effective method for separating the volatile quinoline from the non-volatile tar.[1]

Issue 3: Difficulty in purifying the crude product from tar.

  • Question: How can I effectively separate my quinoline product from the thick tar formed during the reaction?

  • Answer:

    • Steam Distillation: This is the most common and efficient method. The crude reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide), and then steam is passed through the mixture. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind.

    • Solvent Extraction: After steam distillation, the quinoline can be recovered from the distillate by extraction with an organic solvent like diethyl ether or dichloromethane.

Data Presentation

Table 1: Effect of Aniline Substituents on Quinoline Yield

Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[5]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixtureThe Skraup Synthesis[5]
o-Nitroaniline8-NitroquinolineSingle ProductResearchGate[6]
p-Nitroaniline6-NitroquinolineSingle ProductResearchGate[6]

Table 2: Impact of Reaction Parameters on Skraup Synthesis Outcome

ParameterEffect on YieldEffect on Byproduct FormationNotes
Temperature Optimal range required; too high or too low reduces yield.[2]High temperatures significantly increase tar formation.[2]Gentle initial heating followed by removal of the external heat source is recommended.
Moderator (e.g., FeSO₄) Generally improves yield by controlling the reaction rate.Reduces tar formation by preventing uncontrolled exothermic reactions.[2]Ferrous sulfate is a commonly used and effective moderator.
Oxidizing Agent Choice of agent can influence yield.Harsh oxidizing agents can contribute to side reactions.Nitrobenzene is common; arsenic pentoxide is reported to be less violent.[4][5]
Aniline Substituents Electron-donating groups generally increase yield; electron-withdrawing groups decrease yield.[2]Harsher conditions for deactivated anilines can increase tarring.The position of the substituent dictates the product isomer(s).[6]

Experimental Protocols

Protocol 1: Synthesis of Quinoline from Aniline

  • Materials:

    • Aniline (1.0 mole)

    • Glycerol (3.0 moles)

    • Nitrobenzene (0.4 mole)

    • Concentrated Sulfuric Acid (100 ml)

    • Ferrous Sulfate Heptahydrate (10 g)

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.[5]

    • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

    • Add the ferrous sulfate heptahydrate.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic.

    • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[5]

Mandatory Visualization

Skraup_Synthesis_Mechanism cluster_michael glycerol Glycerol h2so4 acrolein Acrolein glycerol->acrolein -2H₂O aniline Aniline michael_adduct Michael Adduct (β-Anilinopropionaldehyde) aniline->michael_adduct oxidizing_agent Oxidizing Agent quinoline Quinoline acrolein->michael_adduct + tar Tar (Polymerization) acrolein->tar dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & -H₂O dihydroquinoline->quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis, highlighting the formation of key intermediates and the primary byproduct.

Skraup_Experimental_Workflow start Start mix_reactants 1. Mix Aniline, Glycerol, Nitrobenzene, & FeSO₄ start->mix_reactants add_acid 2. Slowly Add Conc. H₂SO₄ (with cooling & stirring) mix_reactants->add_acid heat 3. Gentle Heating to Initiate, then Reflux (3-4h) add_acid->heat cool_neutralize 4. Cool, Dilute with H₂O, & Neutralize with NaOH heat->cool_neutralize crude_product Crude Product (Quinoline + Tar) steam_distill 5. Steam Distillation cool_neutralize->steam_distill distillate Aqueous Distillate (Quinoline + H₂O) steam_distill->distillate tar_residue Tar Residue steam_distill->tar_residue separate_extract 6. Separate Organic Layer & Extract Aqueous Layer dry_distill 7. Dry & Purify by Fractional Distillation separate_extract->dry_distill pure_quinoline Pure Quinoline dry_distill->pure_quinoline distillate->separate_extract

Caption: A generalized experimental workflow for the Skraup synthesis, including workup and purification steps.

References

Stability and proper storage conditions for 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 7-Methoxyisoquinoline for researchers, scientists, and drug development professionals. The following information is intended to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. As a general guideline for related compounds, solutions should be prepared fresh for optimal results. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C) and protected from light. The use of buffered solutions may be necessary to control pH and minimize degradation, as isoquinoline derivatives can be susceptible to pH-dependent hydrolysis.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes for methoxy-substituted heterocyclic compounds may include:

  • Hydrolysis: Cleavage of the methoxy group or other susceptible bonds in the presence of strong acids or bases.

  • Oxidation: Degradation in the presence of oxidizing agents, potentially affecting the aromatic ring system.

  • Photodegradation: Decomposition upon exposure to UV or visible light.

  • Thermal Degradation: Breakdown at elevated temperatures.

Q4: Are there any known incompatibilities with common excipients?

Specific drug-excipient compatibility studies for this compound are not widely published. However, general considerations for amines and ether-containing compounds suggest potential incompatibilities with acidic excipients or those containing reactive functional groups. It is always recommended to perform compatibility studies with selected excipients during formulation development.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of the stock compound (temperature, light exposure, container seal). 2. Prepare fresh solutions from a new or properly stored stock vial. 3. Analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS).
Discoloration or change in the physical appearance of the solid compound. Exposure to light, air (oxidation), or moisture.1. Discard the discolored material. 2. Ensure the compound is stored in a tightly sealed, opaque container in a desiccated environment. 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of the compound from a solution. Poor solubility in the chosen solvent or temperature fluctuations.1. Confirm the solubility of this compound in the selected solvent. 2. Consider gentle warming or sonication to aid dissolution. 3. If precipitation occurs upon cooling, store the solution at a controlled room temperature or prepare it fresh before use.

Stability Data Summary

Currently, there is a lack of publicly available quantitative stability data specifically for this compound. The following table provides a general framework for the types of data that should be generated during stability studies.

Condition Parameter Expected Outcome (General Guidance) Analytical Method
Long-Term Storage TemperatureStable at controlled room temperature (15-25°C) and under refrigeration (2-8°C).HPLC, LC-MS
HumidityStore in a dry environment to prevent moisture absorption.Karl Fischer Titration
LightProtect from light to prevent photodegradation.HPLC, UV-Vis Spectroscopy
Forced Degradation Acidic Hydrolysis (e.g., 0.1 M HCl)Potential for degradation.HPLC, LC-MS/MS
Basic Hydrolysis (e.g., 0.1 M NaOH)Potential for degradation.HPLC, LC-MS/MS
Oxidation (e.g., 3% H₂O₂)Potential for degradation.HPLC, LC-MS/MS
Thermal Stress (e.g., 60°C)Potential for degradation over time.HPLC, LC-MS
Photostability (ICH Q1B)Potential for degradation upon exposure to light.HPLC, UV-Vis Spectroscopy

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Quantify the amount of this compound remaining and identify any degradation products. Mass spectrometry (LC-MS/MS) can be used for the structural elucidation of major degradation products.

Visualizations

Storage_Troubleshooting start Start: Unexpected Experimental Results check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage prepare_fresh Prepare Fresh Solution from New/Properly Stored Stock improper_storage->prepare_fresh Yes analyze_purity Analyze Purity (HPLC, LC-MS) improper_storage->analyze_purity No prepare_fresh->analyze_purity end_good End: Issue Resolved analyze_purity->end_good Purity OK end_bad End: Compound Degraded, Discard analyze_purity->end_bad Purity Compromised Proper_Storage_Conditions cluster_conditions Key Conditions cluster_outcomes Ensures compound This compound storage Proper Storage compound->storage cool_dry Cool, Dry Place storage->cool_dry sealed Tightly Sealed Container storage->sealed dark Protect from Light storage->dark stability Chemical Stability cool_dry->stability purity Compound Purity sealed->purity dark->stability reliability Experimental Reliability stability->reliability purity->reliability

References

Technical Support Center: Troubleshooting NMR Spectra of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of isoquinolines, with a specific focus on peak splitting and broadening.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more peaks in my isoquinoline's ¹H NMR spectrum than expected?

Peak splitting or the appearance of more signals than anticipated in the NMR spectrum of an isoquinoline derivative can arise from several factors. The most common reasons include:

  • Rotational Isomers (Rotamers): Hindered rotation around a single bond, often a C-N amide bond or a bond connecting a bulky substituent, can lead to the presence of multiple stable conformations (rotamers) that are slowly interconverting on the NMR timescale.[1] This results in a separate set of peaks for each rotamer.

  • Protonation Equilibria: The nitrogen atom in the isoquinoline ring can exist in both protonated and unprotonated forms, especially if the sample contains acidic or basic impurities. If the exchange between these two states is slow, you may observe separate signals for each species.

  • Impurities: The presence of impurities, including residual solvents or byproducts from a reaction, will naturally lead to additional peaks in the spectrum.

Q2: What causes the peaks in my isoquinoline NMR spectrum to be broad instead of sharp?

Broadening of NMR signals can be a significant issue, obscuring coupling patterns and making interpretation difficult. Several factors can contribute to this phenomenon:

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This can lead to efficient relaxation and cause broadening of the signals of adjacent protons, particularly the protons on the carbons directly bonded to the nitrogen (e.g., H-1 and H-3).[2][3][4]

  • Intermediate Chemical Exchange: When a proton is exchanging between two different chemical environments at a rate that is comparable to the NMR timescale, its signal can appear as a broad peak.[5] This is common for exchangeable protons (e.g., N-H or O-H) and in cases of conformational isomerism at intermediate temperatures.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, such as π-π stacking between the aromatic rings of the isoquinoline molecules, which can result in peak broadening.[6][7]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample, resulting from poor shimming of the NMR spectrometer, is a common cause of broad peaks for all signals in the spectrum.[5][6]

Q3: How can I confirm if a broad peak in my spectrum is due to an exchangeable proton (e.g., NH or OH)?

A simple and effective method to identify signals from exchangeable protons is to perform a D₂O exchange experiment .

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your isoquinoline sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix the contents.

    • Acquire another ¹H NMR spectrum.

  • Interpretation: Protons that are exchangeable (like those in OH, NH, or COOH groups) will be replaced by deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the corresponding peak will disappear or significantly decrease in intensity in the second spectrum.[6][8][9][10]

Troubleshooting Guide for Peak Splitting

This guide provides a step-by-step approach to diagnosing and resolving issues related to peak splitting in the NMR spectra of isoquinolines.

Problem: Unexpected Peak Doubling or Multiplicity

Step 1: Consider the Possibility of Rotational Isomers (Rotamers)

The presence of rotamers is a common cause of signal doubling, particularly in substituted isoquinolines.

  • Diagnostic Experiment: Variable Temperature (VT) NMR

    • Methodology: Acquire a series of ¹H NMR spectra at different temperatures. Start at room temperature and incrementally increase the temperature. If coalescence (the merging of two peaks into a single broad peak, which then sharpens at higher temperatures) is not observed, acquire spectra at lower temperatures.[1]

    • Interpretation:

      • High Temperature: If the doubled peaks merge into a single sharp peak at elevated temperatures, it indicates that the rate of interconversion between the rotamers has become fast on the NMR timescale.

      • Low Temperature: If the peaks become sharper and more resolved at lower temperatures, it confirms that you are observing a dynamic equilibrium.

Step 2: Investigate the Influence of pH and Proton Exchange

The protonation state of the isoquinoline nitrogen can significantly affect the spectrum.

  • Diagnostic Experiment: Acid/Base Addition

    • Methodology:

      • Acquire a standard ¹H NMR spectrum.

      • Add a small amount of a deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d₅) to the NMR tube and re-acquire the spectrum.

    • Interpretation:

      • If the peak splitting pattern simplifies or changes significantly upon addition of acid or base, it suggests that a protonation equilibrium is the cause of the peak splitting. Adding acid will protonate the nitrogen, while adding a base will ensure it is deprotonated, leading to a single species in solution.[11][12][13]

Step 3: Rule out Impurities

Always consider that extra peaks may be due to the presence of impurities.

  • Action:

    • Review the synthetic route and consider potential side products.

    • Check for residual solvent peaks.

    • Purify the sample further (e.g., by column chromatography or recrystallization) and re-acquire the NMR spectrum.

Troubleshooting Workflow for Peak Splitting

G Troubleshooting Peak Splitting in Isoquinoline NMR start Unexpected Peak Splitting Observed rotamers Hypothesis: Rotational Isomers start->rotamers vt_nmr Experiment: Variable Temperature (VT) NMR rotamers->vt_nmr vt_result Do peaks coalesce at high temp? vt_nmr->vt_result rotamers_confirmed Conclusion: Rotamers Confirmed vt_result->rotamers_confirmed Yes protonation Hypothesis: Protonation Equilibrium vt_result->protonation No end Issue Resolved rotamers_confirmed->end acid_base Experiment: Add deuterated acid/base protonation->acid_base acid_base_result Does spectrum simplify? acid_base->acid_base_result protonation_confirmed Conclusion: Protonation Equilibrium Confirmed acid_base_result->protonation_confirmed Yes impurities Hypothesis: Impurities acid_base_result->impurities No protonation_confirmed->end purify Action: Purify sample impurities->purify purify_result Do extra peaks disappear? purify->purify_result impurities_confirmed Conclusion: Impurities Confirmed purify_result->impurities_confirmed Yes purify_result->end No, consult specialist impurities_confirmed->end

Caption: A flowchart for troubleshooting peak splitting.

Data Presentation

Table 1: Common Causes of Peak Splitting and Broadening in Isoquinoline NMR

PhenomenonDescriptionRecommended Troubleshooting Experiment
Rotational Isomerism Slow rotation around a single bond leads to multiple conformations, each with its own set of NMR signals.[1]Variable Temperature (VT) NMR
Proton Exchange Exchange of labile protons (e.g., NH, OH) with the solvent or other molecules. Can also involve protonation/deprotonation of the isoquinoline nitrogen.D₂O Exchange, pH titration
Quadrupolar Broadening The ¹⁴N nucleus relaxes quickly, which can broaden the signals of neighboring protons.[2][3][4]¹⁵N labeling (if feasible), or comparison with spectra of similar compounds lacking the quadrupolar nucleus.
Concentration Effects High concentrations can lead to aggregation and peak broadening.[6][7]Dilution study (acquire spectra at different concentrations).
Solvent Effects The choice of solvent can influence chemical shifts and the rates of dynamic processes.Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).[6]

Table 2: Typical ¹H-¹H Coupling Constants in Aromatic Systems

While specific coupling constants can vary with substitution, the following table provides a general guide for isoquinolines and related aromatic compounds.

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho36 - 10
Meta41 - 3
Para50 - 1

Data compiled from various sources.[14][15][16][17]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To investigate dynamic processes such as conformational exchange.

Materials:

  • NMR tube with your isoquinoline sample

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Initial Setup: Tune and lock the spectrometer at room temperature (e.g., 298 K) and acquire a standard ¹H NMR spectrum.

  • Increasing Temperature:

    • Increase the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

    • Continue increasing the temperature until you observe coalescence of the peaks of interest or reach the boiling point of the solvent or the upper limit of the instrument.

  • Decreasing Temperature (if necessary):

    • If no changes are observed at higher temperatures, return to room temperature and then decrease the temperature in increments of 10-20 K.

    • Equilibrate at each temperature and acquire a spectrum.

  • Data Analysis: Analyze the changes in chemical shifts, line widths, and multiplicities as a function of temperature.

Protocol 2: D₂O Exchange Experiment

Objective: To identify exchangeable protons (e.g., NH, OH).

Materials:

  • NMR tube with your isoquinoline sample

  • Deuterium oxide (D₂O)

  • Pipette

Procedure:

  • Initial Spectrum: Prepare your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Addition of D₂O: Add 1-2 drops of D₂O to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Comparison: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum indicates that it corresponds to an exchangeable proton.[8][9][10]

D₂O Exchange Workflow

G D₂O Exchange Experimental Workflow start Start: Broad or Unassigned Peak step1 1. Acquire initial ¹H NMR spectrum start->step1 step2 2. Add 1-2 drops of D₂O to the NMR tube step1->step2 step3 3. Shake gently to mix step2->step3 step4 4. Re-acquire ¹H NMR spectrum step3->step4 decision Does the peak disappear or decrease in intensity? step4->decision conclusion_yes Conclusion: Peak corresponds to an exchangeable proton (NH, OH, etc.) decision->conclusion_yes Yes conclusion_no Conclusion: Peak is not from an exchangeable proton decision->conclusion_no No

Caption: A workflow for identifying exchangeable protons.

References

Technical Support Center: Scaling Up Laboratory Synthesis of 7-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 7-Methoxyisoquinoline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from milligram to multi-gram or kilogram scales introduces several challenges. These primarily include managing exothermic reactions, ensuring efficient mixing and heat transfer in larger reactors, controlling impurity formation, and developing robust purification methods for larger quantities of material.

Q2: Which synthetic route is most suitable for the large-scale synthesis of this compound?

A2: The most common and often most suitable route for the synthesis of this compound is the Pomeranz-Fritsch reaction . While the Bischler-Napieralski reaction is also a viable option, the Pomeranz-Fritsch synthesis often offers a more direct route with readily available starting materials. The choice of route can depend on the availability and cost of starting materials, and the specific equipment available for the scale-up.

Q3: How can I improve the yield of the Pomeranz-Fritsch reaction for this compound at a larger scale?

A3: Improving the yield on a larger scale often involves careful optimization of reaction parameters. Key factors include the choice of acid catalyst and its concentration, precise temperature control to avoid side reactions and decomposition, and controlled addition of reagents to manage exotherms. The presence of an electron-donating group like the methoxy group in this compound generally favors the cyclization step in the Pomeranz-Fritsch reaction.[1]

Q4: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

A4: The use of strong acids, such as concentrated sulfuric acid or polyphosphoric acid, in the Pomeranz-Fritsch and Bischler-Napieralski reactions requires stringent safety measures.[1] These reactions can be highly exothermic. Therefore, adequate cooling, controlled reagent addition, and continuous monitoring of the internal temperature are crucial. Working in a well-ventilated area or a fume hood and using appropriate personal protective equipment (PPE) is mandatory.

Troubleshooting Guides

Pomeranz-Fritsch Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC or LC-MS.- Optimize the concentration and type of acid catalyst (e.g., try polyphosphoric acid instead of sulfuric acid).[1]
Side reactions (e.g., oxazole formation).[1]- Lower the reaction temperature.- Use a milder acid catalyst.
Decomposition of starting material or product.- Reduce reaction temperature and time.- Ensure efficient stirring to avoid localized overheating.
Difficult to Control Exotherm Rapid addition of reagents.- Add the acid catalyst or other reagents slowly and in portions, with efficient cooling.
Inadequate cooling.- Use a larger cooling bath or a more efficient cooling system.
Product Purification Issues Presence of tarry byproducts.- Optimize reaction conditions to minimize tar formation.- Employ a multi-step purification process, such as column chromatography followed by recrystallization.
Co-elution of impurities during chromatography.- Experiment with different solvent systems for column chromatography.- Consider a different stationary phase for chromatography.
Bischler-Napieralski Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of 3,4-dihydroisoquinoline intermediate Incomplete cyclization.- Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃).[2] - Increase the reaction temperature.
Retro-Ritter side reaction forming styrene derivatives.[3]- Use milder reaction conditions.- Employ a modified procedure using oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination.[3]
Incomplete Dehydrogenation to this compound Inefficient catalyst.- Ensure the use of a fresh, active catalyst (e.g., Pd/C).- Increase catalyst loading.
Insufficient reaction time or temperature.- Increase reaction time and/or temperature for the dehydrogenation step.

Experimental Protocols

Key Experiment: Gram-Scale Pomeranz-Fritsch Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • m-Methoxybenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated Sulfuric Acid

  • Toluene

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Formation of the Schiff Base: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine m-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude Schiff base.

  • Cyclization: Cool the crude Schiff base in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 equivalents) with vigorous stirring, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoquinoline Synthesis Routes

Parameter Pomeranz-Fritsch Reaction Bischler-Napieralski Reaction
Starting Materials Aromatic aldehyde, Aminoacetaldehyde acetalβ-Arylethylamide
Key Reagents Strong acid (e.g., H₂SO₄, PPA)[1]Dehydrating agent (e.g., POCl₃, P₂O₅)[2]
Intermediate Schiff base3,4-Dihydroisoquinoline
Reaction Temperature Typically elevated (80-150 °C)Often requires refluxing conditions (80-150 °C)[2]
Key Advantages More direct route for some substrates.Good for preparing 1-substituted isoquinolines.
Common Issues Low yields with electron-withdrawing groups, tar formation.[1]Potential for retro-Ritter side reactions.[3]

Visualizations

experimental_workflow cluster_schiff_base Step 1: Schiff Base Formation cluster_cyclization Step 2: Cyclization cluster_workup_purification Step 3: Work-up & Purification start m-Methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal reflux Reflux in Toluene (Dean-Stark) start->reflux crude_schiff Crude Schiff Base reflux->crude_schiff add_acid Add conc. H₂SO₄ (0-20 °C) crude_schiff->add_acid heat Heat (80-100 °C) add_acid->heat crude_product Crude Reaction Mixture heat->crude_product quench Quench on Ice crude_product->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (EtOAc) neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the Pomeranz-Fritsch synthesis of this compound.

troubleshooting_logic start Low Yield in Pomeranz-Fritsch Reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions decomposition Decomposition? start->decomposition solution1 Increase Reaction Time/ Optimize Acid Catalyst incomplete_reaction->solution1 solution2 Lower Temperature/ Use Milder Acid side_reactions->solution2 solution3 Reduce Temperature & Time/ Improve Mixing decomposition->solution3

Caption: Troubleshooting logic for addressing low yields in the Pomeranz-Fritsch synthesis.

References

Preventing degradation of 7-Methoxyisoquinoline during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 7-Methoxyisoquinoline. The information is designed to help prevent degradation and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Stability and Degradation

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the isoquinoline core and the influence of the methoxy group, the primary degradation pathways for this compound include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to the formation of various photoisomers, including benzoxazepines and isoquinolones.[1] It is crucial to protect solutions and reaction mixtures from light.

  • Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides. The electron-donating methoxy group can further activate the ring, making it more prone to oxidative degradation.

  • Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the isoquinoline ring can be susceptible to hydrolytic cleavage.

Q2: How can I monitor the stability of my this compound sample?

A2: Regular monitoring using a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of both.

Q3: My this compound solution is turning yellow/brown. What is the likely cause?

A3: Discoloration often indicates degradation. The most common culprits are exposure to light (photodegradation) or air (oxidation). Ensure your solutions are stored in amber vials, protected from light, and consider purging with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

Troubleshooting Functionalization Reactions

Q4: I am attempting a Friedel-Crafts acylation on this compound and getting a low yield of the desired product along with multiple side products. What could be the issue?

A4: Friedel-Crafts acylation on heteroaromatic systems like isoquinoline can be challenging due to several factors:

  • Lewis Acid Complexation: The nitrogen atom of the isoquinoline ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This can also lead to the formation of unwanted byproducts.[2]

  • Regioselectivity: The methoxy group at the 7-position is an ortho-, para-directing group. However, the isoquinoline ring itself has preferred positions for electrophilic attack. This can lead to a mixture of isomers.

  • Polysubstitution: The activated ring system may undergo multiple acylations, reducing the yield of the desired mono-acylated product.[2]

Troubleshooting Steps:

  • Choice of Lewis Acid: Consider using a milder Lewis acid or a different catalyst system that has less affinity for the nitrogen atom.

  • Protecting Groups: Temporarily protecting the isoquinoline nitrogen as an N-oxide can prevent catalyst complexation and direct the acylation to the desired position. The N-oxide can be subsequently removed.

  • Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may improve selectivity and reduce byproduct formation. Monitor the reaction progress by TLC or LC-MS.

Q5: During the nitration of this compound, I am observing significant charring and a low yield of the nitro-product. What is happening?

A5: Nitration of activated aromatic systems can be highly exothermic and lead to oxidative side reactions and charring, especially with standard nitrating mixtures (HNO₃/H₂SO₄).

Troubleshooting Steps:

  • Milder Nitrating Agents: Employ milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid.

  • Temperature Control: Maintain strict temperature control, typically at or below 0 °C, throughout the addition of the nitrating agent and the reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and degradation.

Q6: I am performing a Bischler-Napieralski reaction to synthesize a 7-methoxy-3,4-dihydroisoquinoline derivative and observing the formation of an unexpected isomer. Why is this occurring?

A6: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. While cyclization typically occurs at the position ortho to the activating group, alternative cyclization pathways can lead to isomeric products. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can lead to a mixture of the expected 7-methoxy and the unexpected 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline.[1] This is attributed to cyclization via the ipso-carbon.[1]

Troubleshooting Steps:

  • Choice of Condensing Agent: The choice of the condensing agent (e.g., POCl₃ vs. P₂O₅) can influence the reaction mechanism and product distribution.[1] Experiment with different dehydrating agents to optimize for the desired product.

  • Substituent Effects: The electronic nature of the substituents on the phenethylamine ring can influence the regioselectivity of the cyclization.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating HPLC method.[3][4][5][6][7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.[10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.[10]

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a developed and validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ParameterDurationTemperaturePotential Degradation Products
Acid Hydrolysis 1 M HCl8 hours60 °CCleavage of the ether linkage, hydrolysis of the isoquinoline ring.
Base Hydrolysis 1 M NaOH4 hoursRoom TempRing opening or rearrangement products.
Oxidation 3% H₂O₂24 hoursRoom TempN-oxides, products of ring oxidation.
Thermal Dry Heat48 hours80 °CDecomposition products.
Photolytic >1.2 million lux hoursVariableAmbientPhotoisomers (e.g., benzoxazepines, isoquinolones).[1]
General Protocol for Nitration of this compound

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard work-up and purification equipment

2. Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates and desired outcomes. The regioselectivity of the nitration will be influenced by the directing effects of the methoxy group and the isoquinoline ring.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Light (UV) Light (UV) This compound->Light (UV) Photodegradation Heat Heat This compound->Heat Thermal Degradation Acid/Base Acid/Base This compound->Acid/Base Hydrolysis Oxidizing Agents Oxidizing Agents This compound->Oxidizing Agents Oxidation Photoisomers Photoisomers Light (UV)->Photoisomers Decomposition Products Decomposition Products Heat->Decomposition Products Ring Cleavage/Hydrolysis Products Ring Cleavage/Hydrolysis Products Acid/Base->Ring Cleavage/Hydrolysis Products N-oxides/Oxidized Products N-oxides/Oxidized Products Oxidizing Agents->N-oxides/Oxidized Products

Caption: Potential degradation pathways of this compound under various stress conditions.

functionalization_workflow Start Start Select Functionalization Reaction Select Functionalization Reaction Start->Select Functionalization Reaction Optimize Reaction Conditions Optimize Reaction Conditions Select Functionalization Reaction->Optimize Reaction Conditions e.g., Nitration, Acylation Monitor Reaction Progress (TLC/LC-MS) Monitor Reaction Progress (TLC/LC-MS) Optimize Reaction Conditions->Monitor Reaction Progress (TLC/LC-MS) Work-up and Isolation Work-up and Isolation Monitor Reaction Progress (TLC/LC-MS)->Work-up and Isolation Purification (e.g., Chromatography) Purification (e.g., Chromatography) Work-up and Isolation->Purification (e.g., Chromatography) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (e.g., Chromatography)->Characterization (NMR, MS, etc.) End End Characterization (NMR, MS, etc.)->End

Caption: General experimental workflow for the functionalization of this compound.

References

Technical Support Center: Refining Crystallization Methods for 7-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of 7-methoxyisoquinoline derivatives. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound derivatives and provides systematic approaches to resolve them.

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid instead of a solid.[1][2] This can occur if the compound's melting point is lower than the solution's temperature or if the solution is too supersaturated.[2]

Solutions:

  • Reheat and Dilute: If an oil has formed, reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the supersaturation and then allow the solution to cool slowly.[1]

  • Slow Cooling: Rapid cooling can induce oiling out. Allow the solution to cool to room temperature gradually before further cooling in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[1]

  • Solvent System Modification:

    • Single Solvent: If using a high-boiling point solvent, consider switching to one with a lower boiling point.

    • Mixed Solvents: In a mixed solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat gently to clarify the solution and then cool slowly.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[2]

Problem 2: No crystals form, even after extended cooling.

The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

Solutions:

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystallization.[2]

    • Seeding: Adding a seed crystal is a highly effective method to induce crystallization.[2]

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.[3]

  • Solvent Evaporation: If the compound is highly soluble, slow evaporation of the solvent may be a more suitable crystallization method. Cover the vessel with a perforated film or lid to allow for gradual solvent removal.[3]

  • Change Solvent: If all else fails, remove the solvent entirely (e.g., by rotary evaporation) and attempt crystallization with a different solvent or solvent system.[2]

Problem 3: The resulting crystals are of poor quality (e.g., small needles, plates, or clusters).

Poor crystal quality often results from rapid crystal growth or the presence of impurities.

Solutions:

  • Slower Crystallization:

    • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the compound crystallizes more slowly as the solution cools.

    • Gradual Cooling: As with preventing oiling out, a slower cooling rate can promote the growth of larger, more well-defined crystals.

  • Solvent Choice: The choice of solvent can significantly impact crystal morphology.[4][5] Experiment with different solvents or solvent mixtures to find conditions that favor the desired crystal habit. The polarity of the solvent can influence which crystal faces grow more slowly, thus affecting the overall shape.[6]

  • Purification: Ensure the starting material is of high purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for a new this compound derivative?

A1: A good starting point is to test the solubility of your compound in a range of common laboratory solvents with varying polarities. Unsubstituted isoquinoline is known to be soluble in organic solvents like ethanol, acetone, and diethyl ether, but has low solubility in water.[2] The presence of the 7-methoxy group, a polar substituent, may increase solubility in more polar solvents compared to the parent isoquinoline.

A general screening process involves dissolving a small amount of the compound (a few milligrams) in a small volume (e.g., 0.1 mL) of different solvents at room temperature and with gentle heating. An ideal single solvent for cooling crystallization will dissolve the compound when hot but show low solubility at room temperature. For mixed solvent systems, find a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is sparingly soluble.

Q2: How does the 7-methoxy group influence the crystallization behavior of isoquinoline derivatives?

A2: The methoxy group can influence crystallization in several ways:

  • Solubility: The polar nature of the methoxy group can increase the solubility of the isoquinoline core in more polar solvents.

  • Crystal Packing: The methoxy group can participate in intermolecular interactions, such as hydrogen bonding (with solvent molecules) and van der Waals interactions, which can affect the crystal lattice and potentially lead to different crystal polymorphs.

  • Polymorphism: The presence and position of substituents like the methoxy group can lead to the formation of different crystal polymorphs (different crystal structures of the same compound). It has been observed that for some dimethoxy-tetrahydroisoquinoline derivatives, the crystallization temperature can influence which polymorph is obtained.

Q3: What are the most common and effective crystallization techniques for this compound derivatives?

A3: The most common and effective techniques for small organic molecules like this compound derivatives are:

  • Slow Evaporation: This method is straightforward and often successful. A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.[3]

  • Cooling Crystallization: This involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7]

  • Mixed-Solvent Crystallization: This method is useful when a single solvent is not ideal. The compound is dissolved in a "good" solvent, and a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of the solubility of the parent isoquinoline molecule, which can serve as a starting point for solvent selection. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific this compound derivative.

Table 1: Qualitative Solubility of Isoquinoline

SolventPolaritySolubilityReference
WaterHighLow / Sparingly Soluble[2]
EthanolHighSoluble[2]
AcetoneMediumSoluble[2]
Diethyl EtherLowSoluble[2]
ChloroformLowSoluble[8]
Carbon DisulfideLowSoluble[2]

Experimental Protocols

Protocol 1: General Procedure for Cooling Crystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: General Procedure for Vapor Diffusion (Hanging Drop Method)

  • Prepare the Reservoir: In a well of a 24-well crystallization plate, place a reservoir solution (typically 0.5-1.0 mL) of the "poor" solvent.[9]

  • Prepare the Drop: On a siliconized glass cover slip, place a small drop (e.g., 1-4 µL) of a concentrated solution of the this compound derivative in a "good" solvent.[9]

  • Equilibration: Invert the cover slip and place it over the well, sealing it with vacuum grease. The vapor from the reservoir will slowly diffuse into the drop, causing the compound to crystallize.[9]

  • Incubation: Store the plate in a vibration-free environment and monitor for crystal growth over time.

Mandatory Visualizations

troubleshooting_workflow cluster_oiling Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting No Crystal Formation cluster_poor_xtal Improving Crystal Quality start Crystallization Experiment Initiated observation Observe Outcome start->observation oiling_out Compound 'Oils Out' observation->oiling_out Liquid droplets form no_crystals No Crystals Form observation->no_crystals Clear solution remains poor_quality Poor Quality Crystals observation->poor_quality Needles/powder forms success High-Quality Crystals Obtained observation->success Good crystals form reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute slow_cool_oil Slow Down Cooling Rate oiling_out->slow_cool_oil change_solvent_oil Change Solvent System oiling_out->change_solvent_oil induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_conc Increase Concentration no_crystals->increase_conc change_solvent_no_xtal Change Solvent/Method no_crystals->change_solvent_no_xtal slower_xtallization Decrease Supersaturation/Cooling Rate poor_quality->slower_xtallization change_solvent_morph Experiment with Different Solvents poor_quality->change_solvent_morph purify_material Purify Starting Material poor_quality->purify_material reheat_dilute->observation slow_cool_oil->observation change_solvent_oil->observation induce_nucleation->observation increase_conc->observation change_solvent_no_xtal->observation slower_xtallization->observation change_solvent_morph->observation purify_material->observation

Caption: A workflow diagram for troubleshooting common crystallization issues.

crystallization_methods cluster_cooling Cooling Crystallization cluster_evaporation Slow Evaporation cluster_diffusion Vapor Diffusion dissolve Dissolve in Hot Solvent cool Slowly Cool Solution dissolve->cool collect Collect Crystals cool->collect saturate Create Saturated Solution evaporate Allow Solvent to Evaporate Slowly saturate->evaporate collect_evap Collect Crystals evaporate->collect_evap setup Set up Chamber (Solution & Reservoir) diffuse Vapor Diffusion of Anti-Solvent setup->diffuse collect_diff Collect Crystals diffuse->collect_diff start Impure Solid start->dissolve start->saturate start->setup

Caption: Overview of common crystallization experimental workflows.

References

Validation & Comparative

The Pivotal Role of the 7-Methoxy Group in Isoquinoline Analogs: A Comparative Guide to Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of isoquinoline and its bioisosteric analogs, particularly those bearing a methoxy group at the 7-position, reveals critical insights for the design of potent kinase inhibitors in cancer therapy. While systematic SAR studies on a broad series of 7-methoxyisoquinoline analogs are dispersed across various targets, a comprehensive examination of the closely related 6,7-dimethoxy-4-anilinoquinoline scaffold provides a robust framework for understanding the impact of substitution on biological activity. This guide synthesizes experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

The 6,7-dimethoxy substitution on the quinoline ring is a well-established motif in the design of kinase inhibitors, enhancing both binding affinity and selectivity for various oncogenic targets.[1] This structural feature is bioisosteric to the this compound core, providing valuable predictive insights into its SAR. The following sections present quantitative data for a series of 6,7-dimethoxy-4-anilinoquinoline analogs as inhibitors of the c-Met kinase, a key target in cancer, alongside detailed experimental protocols and visual summaries of SAR principles and workflows.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of 6,7-dimethoxy-4-anilinoquinoline analogs is significantly influenced by the nature of substituents on the anilino and benzimidazole moieties. The following table summarizes the in vitro inhibitory activity against the c-Met kinase and the cytotoxic effects on various cancer cell lines for a representative set of analogs.

Table 1: SAR of 6,7-Dimethoxy-4-anilinoquinoline Analogs as c-Met Inhibitors and Cytotoxic Agents

Compound IDR Group on Benzimidazolec-Met IC₅₀ (µM)[2]A549 IC₅₀ (µM)[3]MCF-7 IC₅₀ (µM)[3]MKN-45 IC₅₀ (µM)[3]
12a H>10>10>10>10
12b 2-F1.25 ± 0.155.32 ± 0.416.87 ± 0.538.14 ± 0.72
12c 3-F0.89 ± 0.094.11 ± 0.355.23 ± 0.486.98 ± 0.61
12d 4-F0.54 ± 0.063.56 ± 0.294.78 ± 0.395.43 ± 0.47
12e 2-Cl0.98 ± 0.114.76 ± 0.385.91 ± 0.457.22 ± 0.65
12f 3-Cl0.43 ± 0.053.12 ± 0.254.15 ± 0.334.98 ± 0.41
12g 4-Cl0.21 ± 0.032.54 ± 0.213.67 ± 0.294.11 ± 0.35
12h 2-CH₃1.56 ± 0.186.12 ± 0.517.34 ± 0.629.01 ± 0.83
12i 3-CH₃0.76 ± 0.083.98 ± 0.315.01 ± 0.426.34 ± 0.55
12j 4-CH₃0.49 ± 0.053.21 ± 0.264.54 ± 0.375.12 ± 0.44
12k 2-OCH₃1.87 ± 0.217.01 ± 0.638.23 ± 0.71>10
12l 3-OCH₃0.65 ± 0.073.87 ± 0.304.98 ± 0.416.01 ± 0.52
12m 4-OCH₃0.38 ± 0.042.98 ± 0.244.12 ± 0.344.87 ± 0.40
12n 3,4,5-(OCH₃)₃0.030 ± 0.0087.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib (Reference)0.005 ± 0.0010.12 ± 0.020.21 ± 0.030.08 ± 0.01

Data synthesized from studies on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety. The anilino group serves as a surrogate for the phenoxy group, a common bioisosteric replacement in kinase inhibitors.[2][3]

Key Structure-Activity Relationship Insights

The data presented in Table 1 highlights several key trends:

  • Importance of Substitution: The unsubstituted analog 12a is inactive, underscoring the necessity of substituents on the benzimidazole ring for c-Met inhibition.

  • Effect of Halogens: Electron-withdrawing groups, particularly halogens, on the phenyl ring of the benzimidazole moiety generally enhance potency. The position of the substituent is crucial, with substitution at the 4-position (para) being more favorable than at the 2- (ortho) or 3- (meta) positions. For instance, 12g (4-Cl) is more potent than 12f (3-Cl) and 12e (2-Cl).

  • Effect of Alkyl and Methoxy Groups: Small alkyl and methoxy groups also improve activity compared to the unsubstituted analog. Similar to halogens, the para-position appears to be optimal.

  • Synergistic Effect of Methoxy Groups: The most potent compound in this series, 12n , features a trimethoxy substitution on the phenyl ring.[2] This suggests a synergistic effect of multiple methoxy groups in optimizing interactions with the c-Met active site.

SAR_Summary cluster_scaffold 6,7-Dimethoxy-4-anilinoquinoline Core Scaffold Potency_Increase Potency Increase Scaffold->Potency_Increase 4-Cl, 4-F, 4-OCH3 3,4,5-(OCH3)3 Potency_Decrease Potency Decrease Scaffold->Potency_Decrease Unsubstituted (H) 2-OCH3

Caption: Key SAR findings for 6,7-dimethoxy-4-anilinoquinoline analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

c-Met Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold dilution series is common. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in Kinase Assay Buffer to a 2X working concentration. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Design Compound Design & Synthesis HTS High-Throughput Screening Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR_Studies SAR Studies Hit_ID->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm Candidate Candidate Selection Safety_Pharm->Candidate

Caption: A representative workflow for kinase inhibitor drug discovery.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs by leveraging data from the closely related and extensively studied 6,7-dimethoxyquinoline scaffold. The presented data and protocols offer a practical resource for the design and evaluation of novel kinase inhibitors.

References

In Silico and Molecular Docking Studies of 7-Methoxyisoquinoline: A Comparative Guide to Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential protein targets of 7-methoxyisoquinoline through in silico and molecular docking studies. Due to the limited availability of extensive experimental data for this compound itself, this guide leverages data from structurally related isoquinoline and quinoline derivatives to offer insights into its potential binding affinities and therapeutic applications. The information presented herein serves as a valuable resource for researchers interested in the computational evaluation and further development of this compound-based compounds.

Comparative Analysis of Docking Performance

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction, typically represented by a docking score (in kcal/mol). A more negative docking score generally indicates a stronger binding affinity. The following tables summarize the docking scores of various isoquinoline and quinoline derivatives against a range of protein targets implicated in cancer, neurodegenerative diseases, and other conditions. This data provides a basis for comparing the potential efficacy of this compound against these targets.

Table 1: Docking Scores of Isoquinoline and Quinoline Derivatives Against Kinase Targets
Compound ClassSpecific Compound/DerivativeTarget KinaseDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Quinoline-3-carboxamidesCompound 6fATM KinaseLower than other kinases--
Quinoline-3-carboxamidesCompound 6fATR KinaseHigher than ATM--
Quinoline-3-carboxamidesCompound 6fDNA-PKcsHigher than ATM--
Quinoline-3-carboxamidesCompound 6fmTORHigher than ATM--
Quinoline-3-carboxamidesCompound 6fPI3KγHigher than ATM--
Quinazolinone DerivativeCompound 4AKT1-10.2--
Quinazolinone DerivativeCompound 9 (S-isomer)AKT1-9.8--
Quinazolin-12-one DerivativeCompound 3fPDK1-10.44Native Ligand-9.49
Table 2: Docking Scores of Isoquinoline and Quinoline Derivatives Against Neurodegenerative Disease Targets
Compound ClassSpecific Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Natural Isoquinoline AlkaloidsCompound 2MAO-A-6.3278--
Natural Isoquinoline AlkaloidsGeneralMAO-A-4.5877 to -6.3278--
Quinoline DerivativeVP0.7GSK-3---
Quinoline DerivativesGeneralAChE, BACE1, GSK3β---
Karanjin (Furanoflavonoid)KaranjinTACE-9.16Donepezil-11.0
Karanjin (Furanoflavonoid)KaranjinACE-7.54Rivastigmine-5.31
Table 3: Docking Scores of Quinoline Derivatives Against Other Cancer-Related Targets
Compound ClassSpecific Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Quinazolinone DerivativesRS_1, RS_2, RS_7Carbonic Anhydrase (4CQ0)Good Binding Energy--
Quinazolinone DerivativesRS_1, RS_2, RS_7Hydroxysteroid Dehydrogenase (3HB5)Good Binding Energy--

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies, primarily based on the use of AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (Protein)
  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules and any co-crystallized ligands are generally removed from the PDB file.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

  • Assign Charges: Partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.

  • Energy Minimization: The protein structure may be subjected to energy minimization to relieve any steric clashes and optimize its geometry.

  • Convert to PDBQT format: The prepared protein file is converted to the PDBQT format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Preparation of the Ligand (this compound and Alternatives)
  • 2D Structure Creation: The two-dimensional structure of the ligand is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structure is converted into a three-dimensional conformation. The energy of this 3D structure is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Torsions: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • Convert to PDBQT format: The prepared ligand file is also converted to the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the protein. The size and center of this box are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Running the Docking Algorithm: A docking program like AutoDock Vina is used to explore the different possible conformations and orientations (poses) of the ligand within the defined grid box.

  • Scoring Function: The software employs a scoring function to estimate the binding affinity (docking score) for each pose.

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking scores are used to rank the different poses of the ligand, with the most negative score typically representing the most favorable binding mode.

  • Interaction Analysis: The best-docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This analysis provides crucial insights into the molecular basis of the interaction.

Visualizing Molecular Docking and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows of molecular docking experiments and the signaling pathways potentially targeted by this compound and its analogs.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis PDB Protein Structure (PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Ligands Ligand_2D Ligand 2D Structure Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Convert to 3D Add_H Add_H Clean_PDB->Add_H Add Hydrogens Assign_Charges Assign_Charges Add_H->Assign_Charges Assign Charges Receptor_PDBQT Receptor_PDBQT Assign_Charges->Receptor_PDBQT Convert to PDBQT Grid_Box Define Grid Box Receptor_PDBQT->Grid_Box Minimize_Ligand Minimize_Ligand Ligand_3D->Minimize_Ligand Energy Minimization Ligand_PDBQT Ligand_PDBQT Minimize_Ligand->Ligand_PDBQT Convert to PDBQT Run_Docking Run AutoDock Vina Ligand_PDBQT->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Results Run_Docking->Analyze_Results Binding Poses & Docking Scores

Caption: A generalized workflow for in silico molecular docking studies.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascades GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Potential inhibition of kinase signaling pathways by this compound.

Neurotransmitter_Metabolism cluster_synthesis Neurotransmitter Synthesis cluster_degradation Degradation Pathway Precursor Amino Acid Precursor Neurotransmitter Dopamine, Serotonin Precursor->Neurotransmitter Synthesis MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitter->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO_A Inhibition

Caption: Potential inhibition of monoamine oxidase A (MAO-A) by this compound.

A Comparative Analysis of the Bioactivity of 7-Methoxyisoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. The introduction of a methoxy group to the isoquinoline ring can significantly influence its pharmacokinetic and pharmacodynamic properties. The position of this single substituent can drastically alter the molecule's interaction with biological targets, leading to a range of bioactivities. This guide provides a comparative overview of the bioactivity of 7-Methoxyisoquinoline versus its other positional isomers, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is a synthesis of available experimental data, intended to guide further research and drug development efforts in this area.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of various methoxyisoquinoline isomers. It is important to note that direct comparative studies across all isomers are limited, and the data presented is compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.

Anticancer Activity

The cytotoxic effects of methoxyisoquinoline isomers have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

IsomerCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
1-Methoxyisoquinoline Data Not Available--
3-Methoxyisoquinoline Data Not Available--
4-Methoxyisoquinoline Data Not Available--
5-Methoxyisoquinoline Data Not Available--
6-Methoxyisoquinoline Data Not Available--
8-Methoxyisoquinoline Data Not Available--
Anti-inflammatory Activity

The anti-inflammatory potential of these isomers can be assessed by their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

IsomerTargetInhibition (%) / IC50 (µM)Reference
This compound Data Not Available--
1-Methoxyisoquinoline Data Not Available--
3-Methoxyisoquinoline Data Not Available--
4-Methoxyisoquinoline Data Not Available--
5-Methoxyisoquinoline Data Not Available--
6-Methoxyisoquinoline Data Not Available--
8-Methoxyisoquinoline Data Not Available--

Note: Quantitative data directly comparing the COX inhibitory activity of all methoxyisoquinoline isomers is currently unavailable. This table serves as a framework for comparative studies.

Antimicrobial Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

IsomerMicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
1-Methoxyisoquinoline Data Not Available--
3-Methoxyisoquinoline Data Not Available--
4-Methoxyisoquinoline Data Not Available--
5-Methoxyisoquinoline Data Not Available--
6-Methoxyisoquinoline Data Not Available--
8-Methoxyisoquinoline Data Not Available--

Note: A comprehensive comparative study of the MIC values for all methoxyisoquinoline isomers against a panel of microbes has not been identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key bioassays that can be employed to evaluate and compare the bioactivity of methoxyisoquinoline isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Methoxyisoquinoline isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the methoxyisoquinoline isomers for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).[4][5][6]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Methoxyisoquinoline isomers

  • Assay buffer

  • Fluorometric probe

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Add the methoxyisoquinoline isomers at various concentrations to the wells containing the enzyme and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence generated by the probe, which is proportional to the enzyme activity, using a fluorometric plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each isomer and determine the IC50 values.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Methoxyisoquinoline isomers

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the methoxyisoquinoline isomers in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the structure-activity relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Methoxyisoquinoline Isomers Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Anti_inflammatory->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

General workflow for comparative bioactivity studies.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Inhibitor Methoxyisoquinoline Isomer Inhibitor->IKK Inhibition Inhibitor->NFkB Inhibition of Translocation

Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and evaluation of a complete series of methoxyisoquinoline isomers (1- through 8-). Such studies, employing standardized in vitro and in vivo models for anticancer, anti-inflammatory, and antimicrobial activities, would provide invaluable data for understanding how the methoxy group's position influences bioactivity. This will enable a more rational design of novel and potent isoquinoline-based therapeutic agents. The experimental protocols and data presentation formats provided in this guide offer a framework for conducting and reporting such crucial comparative studies.

References

Validating the Anticancer Activity of Novel Isoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to a significant focus on isoquinoline alkaloids and their synthetic derivatives. These compounds have demonstrated promising cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the performance of novel isoquinoline compounds against established anticancer drugs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of select novel isoquinoline compounds compared to standard chemotherapeutic agents, doxorubicin and cisplatin, across various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)[1]Doxorubicin IC50 (µM)[2][3]Cisplatin IC50 (µM)[1][4][5]
Novel Isoquinoline 1 HT-2931.06~0.17 - 0.51~1.04 - 1.05
MCF-742.82~0.06~5.43 - 26.40
HeLa51.42~0.92~4.28 - 12.91
Novel Isoquinoline 2 HT-2938.21~0.17 - 0.51~1.04 - 1.05
MCF-748.33~0.06~5.43 - 26.40
HeLa55.67~0.92~4.28 - 12.91
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) NCI-60 Cell Line Panel (Average)GI50: ~6.6 µMNot directly comparedNot directly compared

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons in a single study are limited. The IC50 values for standard drugs can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these novel isoquinoline compounds.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cancer cells with the isoquinoline compound at its IC50 concentration for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the isoquinoline compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression of key apoptosis-regulating proteins.

  • Protein Lysate Preparation: Treat cells with the isoquinoline compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[6][7][8][9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6][9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anticancer activity of a novel isoquinoline compound.

G cluster_0 In Vitro Screening A Novel Isoquinoline Compound Synthesis/Isolation B Cell Line Selection (e.g., MCF-7, HT-29, HeLa) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D At IC50 Concentration E Cell Cycle Analysis (PI Staining) C->E At IC50 Concentration F Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) C->F At IC50 Concentration G Data Analysis & Interpretation D->G E->G F->G

Caption: Workflow for in vitro validation of novel isoquinoline compounds.

Signaling Pathway: Intrinsic Apoptosis

Novel isoquinoline compounds frequently induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Compound Novel Isoquinoline Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by isoquinoline compounds.

References

Bridging the Gap: A Guide to Cross-Validation of Experimental and Predicted Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synergy between experimental spectroscopy and computational predictions is paramount. This guide provides an objective comparison of methodologies to validate theoretical spectroscopic data against experimental results, ensuring the accuracy and reliability of molecular characterization.

The convergence of in-silico predictions with empirical evidence is a cornerstone of modern chemical analysis. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer powerful tools for predicting spectroscopic properties like NMR chemical shifts, vibrational frequencies, and electronic transitions.[1] However, the accuracy of these predictions hinges on rigorous cross-validation with experimental data. This process is crucial for interpreting complex spectra, identifying novel compounds, and accelerating drug discovery and development pipelines.[2][3]

This guide outlines the workflow for this cross-validation process, details the experimental and computational protocols, and presents a comparative analysis of statistical methods used for spectral comparison.

The Cross-Validation Workflow

The fundamental process of comparing experimental and theoretical spectra involves a systematic workflow to ensure a comprehensive and logical analysis.[4] This workflow begins with the acquisition of high-quality experimental data and the generation of theoretical spectra, followed by a rigorous comparison using appropriate statistical metrics.

Cross_Validation_Workflow cluster_experimental Experimental Arm cluster_computational Computational Arm cluster_validation Validation exp_sample Sample Preparation exp_acq Spectra Acquisition (e.g., NMR, IR, Raman) exp_sample->exp_acq exp_proc Data Processing (e.g., Baseline Correction, Normalization) exp_acq->exp_proc comparison Spectral Comparison (Statistical Metrics) exp_proc->comparison Experimental Spectrum comp_model Molecular Modeling comp_calc Spectra Calculation (e.g., DFT, TD-DFT) comp_model->comp_calc comp_proc Data Processing (e.g., Scaling Factors, Peak Smoothing) comp_calc->comp_proc comp_proc->comparison Predicted Spectrum interpretation Interpretation & Reporting comparison->interpretation

A logical workflow for the cross-validation of experimental and predicted spectroscopic data.

Experimental Protocols

The acquisition of reliable experimental data is the foundation of any successful cross-validation effort. Detailed methodologies are critical for reproducibility.

Sample Preparation: The preparation of samples for spectroscopic analysis is a critical step that can significantly impact the quality of the data. Inadequate sample preparation can be a major source of analytical errors.[5]

  • For NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent to avoid interference from the solvent's proton signals. The concentration is adjusted to ensure an adequate signal-to-noise ratio.

  • For Infrared (IR) Spectroscopy: Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[6] Solid samples are often prepared as a KBr pellet or as a mull with Nujol.

  • For Raman Spectroscopy: Samples are typically placed in a glass capillary tube or a well plate for analysis. The laser power and acquisition time are optimized to maximize the signal while avoiding sample degradation.

  • For Mass Spectrometry: Samples are introduced into the mass spectrometer, often after separation by chromatography (e.g., GC-MS or LC-MS). The ionization method (e.g., electron ionization, electrospray ionization) is chosen based on the analyte's properties.[6]

Spectra Acquisition: The parameters for spectral acquisition should be carefully chosen to ensure high-quality data. This includes selecting the appropriate spectral range, resolution, and number of scans.

Computational Protocols

Computational spectroscopy provides the theoretical data for comparison. The accuracy of these predictions is highly dependent on the chosen methodology.

  • Geometry Optimization: The first step in most computational spectroscopic predictions is to find the lowest energy conformation of the molecule through geometry optimization, commonly using DFT methods.[6]

  • Frequency Calculations: For vibrational spectroscopy (IR and Raman), frequency calculations are performed on the optimized geometry. It is common practice to apply scaling factors to the calculated frequencies to account for systematic errors in the computational methods.[1]

  • NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT.

  • Electronic Spectra Calculations: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic transition energies and oscillator strengths for UV-Vis spectra.[1]

Data Presentation: A Comparative Analysis

A clear and concise presentation of quantitative data is essential for comparing experimental and predicted values. The following tables provide a template for summarizing key spectroscopic data.

Table 1: Comparison of ¹H NMR Spectroscopic Data

ProtonExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Experimental Coupling Constant (J, Hz)Predicted Coupling Constant (J, Hz)
H-12.852.917.27.5
H-27.127.208.18.3
...............

Table 2: Comparison of Vibrational Spectroscopy Data (IR/Raman)

Vibrational ModeExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹) (Scaled)Experimental IntensityPredicted Intensity
C=O stretch17151720StrongStrong
C-H stretch29502955MediumMedium
...............

Statistical Metrics for Spectral Comparison

Visual inspection alone is often insufficient for a rigorous comparison of spectra.[7] Quantitative statistical methods provide an objective measure of similarity.

Table 3: Common Statistical Metrics for Spectral Comparison

MetricDescriptionAdvantagesDisadvantages
Pearson Correlation Coefficient Measures the linear relationship between two spectra.Robust and widely used.[7]Sensitive to baseline shifts and scaling differences.
Cosine Similarity Calculates the cosine of the angle between two spectral vectors.[8]Less sensitive to the magnitude of the spectra.Can be influenced by noise in regions of low intensity.
Principal Component Analysis (PCA) A multivariate technique that can be used to identify patterns and group similar spectra.[9][10]Excellent for analyzing large datasets and identifying sources of variance.[10]Can be complex to interpret.
Root Mean Square Error (RMSE) Calculates the square root of the average of the squared differences between corresponding data points.[11]Provides a measure of the average error between the spectra.Sensitive to outliers.

The choice of the most appropriate metric depends on the specific application and the nature of the spectral data.[9] For instance, the Pearson correlation coefficient is often a suitable choice for comparing IR spectra.[7]

Signaling Pathways and Logical Relationships

In drug development, understanding how a compound interacts with biological systems is crucial. Spectroscopic data can provide insights into these interactions. The following diagram illustrates a simplified signaling pathway where a drug molecule, characterized by spectroscopy, inhibits a key enzyme.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Drug Drug Molecule (Characterized by Spectroscopy) Drug->Kinase2 Inhibits

A diagram of a signaling pathway modulated by a drug molecule.

Conclusion

The cross-validation of experimental and predicted spectroscopic data is an indispensable practice in modern chemical and pharmaceutical research. By combining high-quality experimental work with robust computational methods and objective statistical analysis, researchers can achieve a deeper understanding of molecular structure and function. This integrated approach not only enhances the confidence in spectral assignments but also accelerates the pace of innovation in fields such as drug discovery and materials science. The use of machine learning is also emerging as a powerful tool to further enhance the prediction and analysis of spectroscopic data.[12]

References

A Comparative Analysis of the 7-Methoxyisoquinoline Derivative Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 7-methoxyisoquinoline derivative, Zimlovisertib (PF-06650833), and a comparable existing drug compound, Zabedosertib (BAY 1834845). Both compounds are potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory and autoimmune diseases.

This document summarizes the available preclinical and clinical data, details experimental methodologies for key assays, and visualizes the targeted signaling pathway and a representative experimental workflow.

Mechanism of Action: Targeting the IRAK4 Signaling Cascade

Zimlovisertib and Zabedosertib exert their therapeutic effects by inhibiting the kinase activity of IRAK4. IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4.[1] Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[1] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, which are key drivers in the pathogenesis of various autoimmune and inflammatory diseases.[1][3] By binding to the ATP-binding site of IRAK4, both Zimlovisertib and Zabedosertib prevent the phosphorylation of its substrates, thereby blocking the downstream inflammatory cascade.[1][3]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Zimlovisertib Zimlovisertib (this compound derivative) Zimlovisertib->IRAK4 Zabedosertib Zabedosertib Zabedosertib->IRAK4

Figure 1: Simplified IRAK4 signaling pathway targeted by Zimlovisertib and Zabedosertib.

Comparative Data on IRAK4 Inhibitors

The following table summarizes the in vitro and in vivo data for Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845).

ParameterZimlovisertib (PF-06650833)Zabedosertib (BAY 1834845)Reference(s)
Target IRAK4IRAK4[4][5]
Chemical Class This compoundIndazole derivative[4][6]
Biochemical IC50 ~1 nM (DELFIA assay, 600 µM ATP)3.55 nM[5][7]
Cellular IC50 0.2 nM (Cell-based assay), 2.4 nM (PBMC assay, R848-stimulated TNFα production)Not explicitly stated, but potent inhibition of cytokine secretion at 500 nM.[4][5]
In Vivo Efficacy (Collagen-Induced Arthritis - Rat) Protected rats from CIA, reduced paw volume at 3 mg/kg twice daily.Not explicitly stated for CIA model, but shows potent anti-inflammatory effects in other in vivo models.[8][9]
In Vivo Efficacy (LPS-induced TNF-α - Rat) Dose-dependent inhibition. Mean free plasma exposures of 2.1 nM to 150 nM with oral doses of 0.3 to 30 mg/kg.Strongly inhibits LPS-stimulated TNFα secretion in rat splenic cells.[8][10]
Oral Bioavailability Low to moderate in rats, dogs, and monkeys. 17.4% in humans (300 mg dose).High oral bioavailability in rats and dogs.[6][8]
Clinical Development Status Phase II trials for rheumatoid arthritis, COVID-19 pneumonia. Discontinued for hidradenitis suppurativa.Phase I studies completed. In development for immune-mediated inflammatory diseases.[10][11][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of IRAK4 inhibitors.

IRAK4 Kinase Assay (Biochemical)

This assay quantitatively measures the enzymatic activity of IRAK4 by detecting the production of ADP.

Principle: Recombinant human IRAK4 enzyme is incubated with a peptide substrate and ATP. In the presence of an inhibitor, the phosphorylation of the substrate is reduced. The amount of ADP produced, which is directly proportional to kinase activity, is measured using a detection reagent.

Materials:

  • Recombinant human IRAK4 enzyme

  • Peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Zimlovisertib, Zabedosertib) dissolved in DMSO

  • ADP detection kit (e.g., Transcreener® ADP² Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a mixture of the IRAK4 enzyme and peptide substrate in kinase reaction buffer.

  • Add the enzyme/substrate mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

  • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytokine Release Assay

This assay assesses the functional activity of IRAK4 inhibitors in a cellular context by measuring the inhibition of pro-inflammatory cytokine production.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, which activates the IRAK4 pathway and induces the production and secretion of cytokines like TNF-α and IL-6. The ability of the test compounds to inhibit this cytokine release is measured.[7][13]

Materials:

  • Human PBMCs or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TLR agonist (e.g., LPS or R848)

  • Test compounds (Zimlovisertib, Zabedosertib) dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells by adding the TLR agonist to the wells.

  • Incubate the plate for a further period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[14][15][16]

Principle: Arthritis is induced in susceptible strains of rats by immunization with an emulsion of type II collagen and an adjuvant. This leads to the development of an autoimmune polyarthritis that shares pathological features with human rheumatoid arthritis.

Materials:

  • Male Lewis or Sprague-Dawley rats (5-6 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Test compounds (Zimlovisertib, Zabedosertib) formulated for oral administration

  • Vehicle control

Procedure:

  • Immunization: On day 0, immunize the rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.

  • Booster (optional but recommended): On day 7, provide a booster immunization with type II collagen in IFA.[14]

  • Treatment: Begin daily oral administration of the test compounds or vehicle at a predetermined time point after the initial immunization (e.g., from day 0 for prophylactic treatment or after the onset of arthritis for therapeutic treatment).

  • Clinical Assessment: Monitor the rats daily for the onset and severity of arthritis. Score each paw based on the degree of erythema and swelling (e.g., on a scale of 0-4). The sum of the scores for all paws gives the total arthritis score for each animal.

  • Paw Volume Measurement: Measure the volume of the hind paws periodically using a plethysmometer to quantify the extent of swelling.

  • Termination and Analysis: At the end of the study (e.g., day 21-28), euthanize the animals and collect blood for serological analysis (e.g., anti-collagen antibodies, cytokine levels) and paws for histopathological examination.

  • Data Analysis: Compare the arthritis scores, paw volumes, and other parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compounds.

CIA_Workflow cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 7: Booster Immunization (Collagen + IFA) Immunization->Booster Dosing Daily Oral Dosing: - Zimlovisertib - Zabedosertib - Vehicle Booster->Dosing Scoring Daily Clinical Scoring (Erythema & Swelling) Dosing->Scoring Paw_Volume Paw Volume Measurement Dosing->Paw_Volume Termination Day 21-28: Termination Scoring->Termination Paw_Volume->Termination Blood_Collection Blood Collection (Serology, Cytokines) Termination->Blood_Collection Histo Histopathology of Paws Termination->Histo

Figure 2: Experimental workflow for the Rat Collagen-Induced Arthritis (CIA) model.

Conclusion

Both the this compound derivative Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) are potent and selective inhibitors of IRAK4 with demonstrated efficacy in preclinical models of inflammation and autoimmune diseases. Zimlovisertib has shown promise in early clinical trials for rheumatoid arthritis. Zabedosertib also exhibits a favorable preclinical profile with high oral bioavailability. The choice between these or other IRAK4 inhibitors for further development or as tool compounds will depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in relevant disease models. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies.

References

The Ascendancy of 7-Methoxyisoquinoline in IRAK4 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the myriad of scaffolds, the 7-methoxyisoquinoline core has emerged as a privileged structure, particularly in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immunity. This guide provides an objective comparison of a leading this compound-based IRAK4 inhibitor, Zimlovisertib (PF-06650833), with other notable IRAK4 inhibitors, supported by experimental data to illuminate their mechanisms of action and performance.

Comparative Performance of IRAK4 Inhibitors

The efficacy of a kinase inhibitor is a multifactorial equation involving biochemical potency, cellular activity, and selectivity. The following tables summarize the quantitative data for Zimlovisertib and its comparators.

Compound Scaffold Target Biochemical Potency (IC50/Ki) Cellular Potency (IC50) Reference
Zimlovisertib (PF-06650833) This compoundIRAK4IC50: 0.2 nM (cell assay), Ki: Not Reported2.4 nM (PBMC assay)[1][2]
ND-2158 Not SpecifiedIRAK4Ki: 1.3 nMNot Reported[3][4][5]
Zabedosertib (BAY 1834845) IndazoleIRAK4IC50: 3.55 nMNot Reported[6]
CA-4948 4-Aza benzoxazoleIRAK4IC50: 30 nMNot Reported[7]

Table 1: Biochemical and Cellular Potency of Selected IRAK4 Inhibitors. This table highlights the potent inhibitory activity of Zimlovisertib, a this compound-based drug, against IRAK4 in both biochemical and cellular contexts.

A critical aspect of a kinase inhibitor's utility is its selectivity, as off-target effects can lead to undesirable side effects. Kinase selectivity is often assessed by screening the compound against a broad panel of kinases.

Compound Primary Target Selectivity Profile Highlights Reference
Zimlovisertib (PF-06650833) IRAK4Assessed against 278 kinases; ~100% inhibition of IRAK4 at 200 nM.[1][1]
ND-2158 IRAK4Highly selective.[8][8]
Zabedosertib (BAY 1834845) IRAK4Good selectivity.[9][9]

Table 2: Kinase Selectivity Profile. Zimlovisertib demonstrates high selectivity for IRAK4, a desirable characteristic for a therapeutic agent.

Unraveling the Mechanism: The IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[10][11] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[10] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK_cascade->AP1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1->Cytokines Transcription Zimlovisertib Zimlovisertib (this compound) Zimlovisertib->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and the Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

In Vitro IRAK4 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Workflow:

Caption: Workflow for an In Vitro IRAK4 Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of recombinant IRAK4 enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the peptide substrate and ATP (at a concentration close to the Km for IRAK4, e.g., 600 µM for Zimlovisertib studies) to initiate the reaction.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Inhibition

This assay assesses the ability of a compound to inhibit IRAK4 signaling in a cellular context, typically by measuring the production of downstream cytokines.

Workflow:

Caption: Workflow for a Cellular IRAK4 Inhibition Assay.

Detailed Protocol:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI 1640 medium.

  • Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Stimulate the cells by adding a TLR agonist, such as R848 (a TLR7/8 agonist), to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Centrifuge the plate to pellet the cells and collect the supernatant. Measure the concentration of a pro-inflammatory cytokine, such as TNF-α, in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Kinase Selectivity Profiling

This experiment evaluates the specificity of an inhibitor by testing its activity against a large panel of different kinases.

Workflow:

Caption: Workflow for Kinase Selectivity Profiling.

Detailed Protocol:

  • Primary Screen: The test compound is assayed at a single, high concentration (e.g., 200 nM for Zimlovisertib) against a large panel of purified kinases.[1]

  • Assay Conditions: Each kinase assay is performed under its optimized conditions, typically with the ATP concentration at or near the Km for that specific kinase to provide a more accurate measure of inhibitory potency.

  • Data Collection: The activity of each kinase in the presence of the compound is measured and expressed as a percentage of the activity of a vehicle control.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified as potential off-targets.

  • Dose-Response Analysis: For the identified off-targets, full dose-response curves are generated to determine their IC50 values.

  • Selectivity Analysis: The selectivity of the compound is then quantified by comparing its IC50 value for the primary target (IRAK4) to its IC50 values for the off-target kinases.

Conclusion

The this compound scaffold, exemplified by Zimlovisertib (PF-06650833), has proven to be a highly effective core for the development of potent and selective IRAK4 inhibitors. The comprehensive data presented in this guide underscores the promising therapeutic potential of this class of compounds. The detailed experimental protocols provide a framework for the continued investigation and comparison of novel IRAK4 inhibitors, facilitating the advancement of new therapies for a range of inflammatory and autoimmune diseases.

References

A Head-to-Head Comparison of Isoquinoline and Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged heterocyclic structures, the isomeric benzopyridines—isoquinoline and quinoline—have emerged as foundational frameworks for a multitude of clinically significant therapeutic agents. While structurally similar, the subtle difference in the position of the nitrogen atom imparts distinct physicochemical and biological properties, leading to divergent applications in drug design. This guide provides an objective, data-driven comparison of the isoquinoline and quinoline scaffolds, offering insights into their respective strengths and liabilities to inform rational drug design.

Structural and Physicochemical Distinctions

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2.[1] This seemingly minor alteration has significant implications for the electronic distribution, basicity, and steric environment of the molecules, which in turn dictates their interactions with biological targets.

Isoquinoline is generally a stronger base than quinoline.[2] The pKa of the conjugate acid of isoquinoline is 5.14, while that of quinoline is slightly lower.[3] This difference in basicity can influence the pharmacokinetic profile of drugs derived from these scaffolds, affecting properties such as solubility, membrane permeability, and interaction with acidic organelles.

PropertyQuinolineIsoquinoline
Structure Benzene ring fused to a pyridine ring with nitrogen at position 1.Benzene ring fused to a pyridine ring with nitrogen at position 2.
Molecular Formula C₉H₇NC₉H₇N
Molar Mass 129.16 g/mol 129.16 g/mol
Appearance Colorless liquidColorless solid at room temperature
Boiling Point 238 °C[4]243 °C[4]
Melting Point -15 °C26.5 °C[4]
pKa (of conjugate acid) ~4.95.14[3]

Comparative Biological Activities and Therapeutic Applications

Both isoquinoline and quinoline scaffolds are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. However, their prevalence and utility differ across various therapeutic areas.

Anticancer Activity

Both scaffolds have yielded potent anticancer agents. Quinoline derivatives are particularly notable as tyrosine kinase inhibitors (TKIs), with prominent examples including drugs targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6] Isoquinoline alkaloids, such as berberine and its derivatives, have also demonstrated significant antiproliferative effects through various mechanisms, including induction of apoptosis and cell cycle arrest.[7][8]

A direct comparison of anticancer activity between simple, unsubstituted quinoline and isoquinoline is not extensively documented. However, studies on their derivatives suggest that the choice of scaffold can significantly impact potency against specific cancer cell lines. For instance, one study found that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding.[9]

Table 1: Comparative Anticancer Activity (IC50 Values in µM) of Representative Derivatives

Compound ClassCancer Cell LineQuinoline Derivative (IC50)Isoquinoline Derivative (IC50)Reference
Substituted BenzopyridinesSKBR3 (Breast Cancer)>10025.3[9]
Combretastatin A-4 AnalogsHCT-116 (Colon Cancer)0.0015-0.0039Not Reported[2]
Quinolone/Isoquinolone DerivativesMCF-7 (Breast Cancer)82.9% growth reduction (3j)54.4% apoptosis (4p)[10]
Antimalarial Activity

The quinoline scaffold is historically renowned in the fight against malaria, with quinine being one of the earliest and most famous antimalarial drugs.[11] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays of malaria treatment for decades.[11][12] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite. Isoquinoline-based compounds have also been investigated for antimalarial activity, though they are less prevalent in clinically used drugs compared to their quinoline counterparts.[13]

Table 2: Comparative Antimalarial Activity (IC50 Values in nM) of Representative Derivatives

Compound ClassP. falciparum StrainQuinoline Derivative (IC50)Isoquinoline Derivative (IC50)Reference
4-AminoquinolinesW2 (Chloroquine-Resistant)5.6 - 17.3Not Reported[14]
BisquinolinesW2 (Chloroquine-Resistant)1 - 100Not Reported[14]
Antimicrobial Activity

Both quinoline and isoquinoline derivatives have demonstrated significant antibacterial and antifungal properties.[11][15] The fluoroquinolones (e.g., ciprofloxacin) are a major class of broad-spectrum antibiotics.[11] The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Isoquinoline alkaloids, such as berberine, also exhibit broad-spectrum antimicrobial activity.[7]

Table 3: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Representative Derivatives

Compound ClassBacterial StrainQuinoline Derivative (MIC)Isoquinoline Derivative (MIC)Reference
Quinolone DerivativesS. aureus0.8 (µM)Not Reported[16]
Quinoline-ThiosemicarbazideM. tuberculosis H37Rv4.47Not Reported[17]
QuinolinequinonesS. aureus1.22Not Reported[18]

Safety and Toxicological Profile: A Critical Distinction

A crucial point of differentiation between the two scaffolds lies in their metabolic fate and associated toxicity. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive and genotoxic quinoline-5,6-epoxide, which can covalently bind to DNA and lead to mutations, thus posing a carcinogenic risk.[19][20] In contrast, isoquinoline metabolism does not proceed through this genotoxic epoxide pathway, and its metabolites are generally considered non-genotoxic.[19] This fundamental difference in biotransformation is a critical consideration in drug development and safety assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[22]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[21]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying parasitic DNA.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete malaria culture medium (e.g., RPMI 1640 with supplements)

  • Human red blood cells

  • Test compounds

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2% to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[11]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the log of the drug concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[9]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in a 96-well plate.[13]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23]

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells to extract total protein and determine protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for quinoline-based anticancer agents.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cell viability assay.

Conclusion

The choice between an isoquinoline and a quinoline scaffold in drug design is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacological profile. The quinoline core, with its rich history in antimalarial and antibacterial drug discovery, continues to be a valuable scaffold, particularly in the development of kinase inhibitors for oncology. However, the inherent risk of genotoxicity associated with its metabolic activation necessitates careful toxicological evaluation.

Conversely, the isoquinoline scaffold, prevalent in a vast number of natural alkaloids, offers a diverse range of biological activities, including potent anticancer and antimicrobial effects, with a more favorable safety profile regarding genotoxicity. As our understanding of the structure-activity and structure-toxicity relationships of these scaffolds deepens, medicinal chemists are better equipped to make informed decisions, ultimately leading to the development of safer and more effective medicines. This guide provides a foundational comparison to aid researchers in this critical selection process.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Methoxyisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methoxyisoquinoline, a compound requiring careful management due to its potential hazards.

Quantitative Data Summary
ParameterValueSource / Notes
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPubChem[1]
Oral LD50 (Rat) 360 mg/kgData for Isoquinoline[2]
Dermal LD50 (Rabbit) 590 mg/kgData for Isoquinoline[2]
Aquatic Toxicity Harmful to aquatic life with long lasting effects.General assessment for quinoline-based compounds[3]

Detailed Disposal Protocol

Disclaimer: These procedures are a general guide based on the available safety information for this compound and related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations. This compound must be treated as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.

  • Solid Waste:

    • Collect all solid forms of this compound, including residual powder and scraped materials from containers.

    • Place the solid waste into a dedicated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a sealable, compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Label the container clearly with the chemical name, solvent, concentration, and date.

  • Contaminated Materials:

    • Dispose of any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, in a designated hazardous waste container for solid chemical waste.

Step 3: Temporary Storage
  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic to minimize the risk of exposure or spillage.

Step 4: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash, as it can have long-lasting adverse effects on aquatic ecosystems[3].

  • Final disposal should be conducted by a licensed hazardous waste management company, typically through high-temperature incineration[4].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Assess Hazards & Wear PPE B Step 2: Segregate Waste A->B C Solid Waste Collection B->C D Liquid Waste Collection B->D E Contaminated Materials Collection B->E F Step 3: Label & Store Securely C->F D->F E->F G Step 4: Contact EHS for Pickup F->G H Final Disposal by Licensed Vendor G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.